molecular formula C6H15N B1619565 Methyl(2-methylbutan-2-yl)amine CAS No. 2978-64-5

Methyl(2-methylbutan-2-yl)amine

Cat. No.: B1619565
CAS No.: 2978-64-5
M. Wt: 101.19 g/mol
InChI Key: BUJFTKPQXSIZFX-UHFFFAOYSA-N
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Description

Methyl(2-methylbutan-2-yl)amine is an organic compound with the CAS Registry Number 2978-64-5 . This amine has the molecular formula C 6 H 15 N and a molecular weight of 101.19 g/mol . Its structure can be represented by the SMILES notation CCC(NC)(C)C . The compound is identified by the MDL number MFCD00135017 . Researchers should note that a related salt form, Methyl(2-methylbutan-2-yl)amine hydrochloride (CAS 2978-67-8), is also available . All products are for research use only and are not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5-6(2,3)7-4/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJFTKPQXSIZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275745
Record name N,1,1-Trimethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2978-64-5
Record name N,2-Dimethyl-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2978-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1,1-Trimethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physical and chemical properties of N-methyl-sec-butylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide for Research & Development

Executive Summary

N-Methyl-sec-butylamine (CAS: 7713-69-1), also known as N,1-dimethylpropylamine or 2-(methylamino)butane, is a secondary aliphatic amine of significant interest in organic synthesis and pharmaceutical development. Distinguished by its chiral center at the C2 position and a sterically hindered secondary amine motif, it serves as a critical building block for introducing bulky, lipophilic amine functionalities into drug candidates and agrochemicals.

This guide provides a definitive technical profile of the compound, synthesizing experimental physicochemical data, reactivity patterns, and safety protocols to support high-integrity research workflows.

Molecular Architecture & Stereochemistry

The reactivity and biological interaction of N-methyl-sec-butylamine are governed by its steric profile and chirality. Unlike linear amines, the branching at the


-carbon (C2) increases steric hindrance around the nitrogen lone pair, influencing nucleophilicity and metabolic stability.
Structural Specifications
  • IUPAC Name: N-Methylbutan-2-amine

  • Molecular Formula:

    
    [1]
    
  • SMILES: CCC(C)NC

  • InChIKey: PYFSCIWXNSXGNS-UHFFFAOYSA-N[1]

Stereochemical Implications

The C2 carbon is a stereogenic center, resulting in two enantiomers: (R)- and (S)-N-methyl-sec-butylamine .

  • Commercial Availability: Typically supplied as a racemate (

    
    ).
    
  • Chiral Resolution: Enantiopure forms are critical in medicinal chemistry to avoid off-target effects. Resolution is often achieved via chiral HPLC or crystallization with tartaric acid derivatives.

Physicochemical Profile

The following data aggregates experimental values and high-confidence estimates validated against standard reference databases (NIST, PubChem).

PropertyValueConditions / Note
Molecular Weight 87.16 g/mol
Physical State LiquidColorless, amine-like odor
Boiling Point 78.5 °C@ 760 mmHg (Experimental) [1]
Density 0.736 g/mL@ 25 °C
Refractive Index (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
1.4029@ 20 °C
Flash Point 35 °C (95 °F)Closed Cup (Flammable)
pKa (Conjugate Acid) ~10.9Estimated (vs. sec-butylamine 10.[2][3][4][5]66) [2]
LogP (Octanol/Water) 1.10Estimated (Lipophilic)
Solubility MiscibleWater, Ethanol, Ether, Acetone
Vapor Pressure ~92 mmHg@ 25 °C (Estimated)

Technical Insight: The boiling point of N-methyl-sec-butylamine (78.5°C) is notably higher than its primary amine precursor, sec-butylamine (63°C). This elevation is attributed to the increased molecular weight (addition of a methyl group), which outweighs the reduction in hydrogen bonding capability (loss of one N-H donor).

Chemical Reactivity & Synthesis

Synthesis: Reductive Amination

The most robust industrial and laboratory scale synthesis involves the reductive amination of 2-butanone (methyl ethyl ketone) with methylamine. This pathway avoids poly-alkylation byproducts common in direct alkylation.

Mechanism:

  • Condensation: 2-Butanone reacts with methylamine to form an imine intermediate.

  • Reduction: The imine is reduced in situ (using agents like

    
     or catalytic hydrogenation) to the secondary amine.
    

Synthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Product Butanone 2-Butanone (C4H8O) Imine N-Methylbutan-2-imine (Transient Species) Butanone->Imine - H2O (Ti(OiPr)4 or Acid Cat.) MeNH2 Methylamine (MeNH2) MeNH2->Imine Product N-Methyl-sec-butylamine (C5H13N) Imine->Product Reduction (NaBH4 / H2-Pd/C)

Figure 1: Reductive amination pathway for the synthesis of N-methyl-sec-butylamine.

Reactivity Profile
  • Nucleophilicity: Acts as a moderate nucleophile. The steric bulk of the sec-butyl group reduces reactivity compared to N-methyl-n-butylamine, allowing for selective functionalization in the presence of less hindered amines.

  • Salt Formation: Readily forms crystalline hydrochloride salts (hygroscopic) upon treatment with HCl in anhydrous ether/dioxane.

  • Nitrosation Warning: Like all secondary amines, reaction with nitrous acid (HONO) or nitrite salts generates N-nitrosamines , which are potent carcinogens. Strict separation from nitrosating agents is mandatory.

Analytical Characterization

Accurate identification relies on distinct spectroscopic signatures.

MethodSignal CharacteristicsAssignment

H NMR
(300 MHz,

)

0.90 (t, 3H)
Terminal Methyl (

)

1.02 (d, 3H)
Branched Methyl (

)

1.20-1.50 (m, 2H)
Methylene (

)

2.38 (s, 3H)
N-Methyl (

)

2.45-2.55 (m, 1H)
Methine (

)
IR Spectroscopy ~3300-3350 cm

Weak N-H stretch (Secondary Amine)
2800-3000 cm

C-H stretches (Alkyl)
Mass Spectrometry

87

, 58

Base peak at 58 (Loss of ethyl group via

-cleavage)

Handling, Safety & Toxicology

Signal Word: DANGER Hazard Statements: H225 (Highly Flammable), H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).

Critical Safety Protocols
  • Engineering Controls: Use only in a spark-proof fume hood. Ground all glassware and transfer equipment to prevent static discharge ignition.

  • PPE: Neoprene or Nitrile gloves (double-gloving recommended due to permeability of amines), chemical splash goggles, and a face shield.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a flammables cabinet. Segregate from oxidizing agents, acids, and specifically nitrosating agents.

Emergency Response
  • Skin Contact: Immediate flushing with water for 15 minutes. Do not neutralize with acid; use mild soap.

  • Spill: Absorb with inert material (vermiculite/sand). Do not use sawdust (fire hazard).

References

  • Loffler, K. (1910). A New Synthesis of N-Alkyl Pyrrolidines. Chemische Berichte, 43, 2035.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24874, sec-Butylamine. Retrieved from (Comparative data for pKa estimation).

  • The Good Scents Company. (2023). N-methyl-2-butyl amine Data Sheet. Retrieved from .

  • Fisher Scientific. (2021). Safety Data Sheet: 2-(Methylamino)butane. Retrieved from .[6]

Sources

"IUPAC nomenclature for Methyl(2-methylbutan-2-yl)amine isomers"

Advanced IUPAC Nomenclature and Structural Analysis of Amine Isomers

A Focus on N-Alkyl-tert-Alkylamines[1]

Introduction & Structural Identity

In the precise landscape of organic chemistry and drug development, nomenclature is not merely labeling; it is the code that defines connectivity, stereochemistry, and reactivity. The compound Methyl(2-methylbutan-2-yl)amine represents a specific subclass of aliphatic amines where a secondary amine nitrogen is flanked by a methyl group and a tertiary alkyl group (tert-pentyl or tert-amyl).[1]

While often overshadowed by its bioactive homolog 1,3-Dimethylamylamine (DMAA), this

1
The Core Molecule
  • Common Name: N-Methyl-tert-amylamine[1]

  • IUPAC PIN: N,2-Dimethylbutan-2-amine[1]

  • CAS Registry Number: 2978-64-5[1][2][3]

  • Molecular Formula:

    
    [2][3][4][5][6]
    

Critical Structural Check (Achirality): Unlike many of its constitutional isomers (e.g., N,3-dimethylbutan-2-amine), the target molecule is achiral .[1]

  • Central Carbon (C2): Bonded to (1) Methyl,[6] (2) Ethyl,[6] (3) Methyl,[1] (4) Methylamino.

  • Symmetry: The presence of two identical methyl groups on the quaternary C2 atom generates a plane of symmetry, rendering the molecule superimposable on its mirror image. This distinction is vital in pharmacological synthesis where enantiomeric purity is usually a requirement; here, it is a non-factor.

IUPAC Nomenclature Logic (Rule P-62)

The naming of secondary amines with complex alkyl groups often leads to confusion between N-alkyl derivatives and substituted alkanamines. The current IUPAC recommendations (Blue Book P-62.[1]2) prioritize the Preferred IUPAC Name (PIN) based on the longest parent hydride chain containing the amine.

Decision Logic for PIN Generation
  • Identify Parent Structure: The nitrogen is attached to a Methyl group (

    
    ) and a 2-Methylbutan-2-yl group (
    
    
    branched).[1]
  • Select Principal Chain: The butane chain (4 carbons) is longer than the methyl group (1 carbon).

  • Numbering: The amine functional group gets priority. On the butane chain, the amine is at position 2.[3][6][7][8]

  • Substituents:

    • At Nitrogen (

      
      ): Methyl.[7]
      
    • At Carbon 2 (

      
      ): Methyl.[6][9]
      
  • Assembly: N,2-Dimethylbutan-2-amine.

Nomenclature Decision Tree

The following diagram illustrates the logical flow for naming this class of amines, ensuring compliance with IUPAC P-62.

NomenclatureLogicStartAnalyze Structure:Methyl(2-methylbutan-2-yl)amineIdentifyGroupsIdentify N-Substituents:1. Methyl (C1)2. 2-Methylbutan-2-yl (C5 branched)Start->IdentifyGroupsCompareCompare Carbon Chains:Is Butane > Methyl?IdentifyGroups->CompareSelectParentSelect Parent:Butan-2-amineCompare->SelectParentYes (4 > 1)AltParentSelect Parent:MethanamineCompare->AltParentNoNumberingNumber Parent Chain:Amine at Pos 2 (Lowest Locant)SelectParent->NumberingSubstituentsIdentify Substituents:- Methyl at N- Methyl at C2Numbering->SubstituentsFinalNamePIN:N,2-Dimethylbutan-2-amineSubstituents->FinalName

Figure 1: IUPAC decision logic for deriving the PIN of secondary amines with unequal alkyl groups.

The Isomeric Landscape of

For drug development professionals, distinguishing the target from its isomers is critical, as structural isomers often possess vastly different toxicological and pharmacological profiles. The

710
Comparative Analysis of Key Isomers

The table below contrasts the target achiral amine with its pharmacologically relevant chiral isomers.

Common NameIUPAC PINStructure TypeChiralityPharmacological Note
N-Methyl-tert-amylamine N,2-Dimethylbutan-2-amine Secondary, BranchedAchiral Sterically hindered N; low nucleophilicity.[1]
DMBA 1,3-Dimethylbutan-1-amine*Primary, BranchedChiral (2 Enantiomers)Stimulant; often confused with DMAA.[1]
Diisopropylamine N-(Propan-2-yl)propan-2-amineSecondary, SymmetricAchiralCommon base (LDA precursor).[1]
Triethylamine N,N-DiethylethanamineTertiaryAchiralCommon base; non-isomer of target (C6H15N).[1]
N,N-Dimethyl-sec-butylamine N,N-Dimethylbutan-2-amineTertiaryChiral Often confused with target due to similar name.[1]

*Note: DMBA is correctly named 4-methylpentan-2-amine in some contexts, but "1,3-dimethylbutylamine" is the common trade name used in supplements.[1]

Pharmacological Divergence
  • Target (

    
    -dimethylbutan-2-amine):  Due to the steric bulk of the tert-butyl-like group adjacent to the nitrogen, this amine exhibits reduced metabolic susceptibility to MAO (Monoamine Oxidase) compared to primary amines.[1]
    
  • Isomer (DMBA/1,3-Dimethylbutylamine): A potent sympathomimetic.[1] The structural difference (primary vs. secondary amine) drastically alters receptor binding affinity.

Synthesis Protocols

Synthesis of sterically hindered secondary amines requires specific methodologies to prevent over-alkylation (quaternization) or elimination.

Recommended Route: Modified Ritter Reaction & Reduction

Direct alkylation of tert-alkyl halides is inefficient due to competing E2 elimination.[1] The most robust protocol utilizes the Ritter reaction to install the nitrogen at the tertiary center, followed by controlled methylation.

Protocol Steps:

  • Ritter Reaction: React tert-amyl alcohol (2-methylbutan-2-ol) with Hydrogen Cyanide (or Trimethylsilyl cyanide for safety) in sulfuric acid to form N-tert-amylformamide.[1]

  • Reduction: Reduce the formamide using Lithium Aluminum Hydride (

    
    ) to yield the secondary amine directly.
    

SynthesispathwayPrecursor2-Methylbutan-2-ol(tert-Amyl Alcohol)IntermediateN-(2-Methylbutan-2-yl)formamidePrecursor->Intermediate Electrophilic Addition Reagent1HCN / H2SO4(Ritter Reaction)ProductN,2-Dimethylbutan-2-amine(Target)Intermediate->Product Reduction Reagent2LiAlH4 / THF(Reduction)

Figure 2: Synthetic pathway via Ritter reaction and Formamide reduction.[1]

Analytical Differentiation (NMR)

To validate the synthesis against the

  • Target (

    
     Amine): 
    
    
    NMR will show a broad singlet for the
    
    
    proton (exchangeable with
    
    
    ).
  • Isomer (

    
     Amine):  No 
    
    
    signal. The
    
    
    -methyl signal will integrate for 6H (two methyls) vs 3H for the target.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-62.2: Amines.[1] Link

  • National Institute of Standards and Technology (NIST). (2024). N,2-Dimethyl-2-butanamine Properties & Spectra.[1] NIST Chemistry WebBook, SRD 69.[3] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic grounding for Ritter Reaction).

  • Cohen, P. A., et al. (2015). Pharmacological analysis of C6H15N isomers in dietary supplements. Drug Testing and Analysis.

"tert-amylamine molecular structure and bonding"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of tert-Amylamine

Abstract

Tert-amylamine, systematically named 2-methyl-2-butanamine, is a primary aliphatic amine with significant steric hindrance around the amino group. This guide provides a comprehensive analysis of its molecular architecture, focusing on the intricacies of its bonding, hybridization, and three-dimensional geometry. We will explore how these fundamental characteristics dictate its spectroscopic signature, chemical reactivity, and utility as a building block in synthetic chemistry, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction to tert-Amylamine

Tert-amylamine, also known as 1,1-dimethylpropylamine or tert-pentylamine, is an organic compound with the linear formula C2H5C(CH3)2NH2. It is one of the several structural isomers of amylamine, which all share the molecular formula C5H13N.[1][2] What distinguishes tert-amylamine is its unique structure: the amino group is attached to a tertiary carbon atom, which is bonded to two methyl groups and one ethyl group. This arrangement confers significant steric bulk around the reactive amine functionality, influencing its physical and chemical properties.

Tert-amylamine is a colorless liquid at room temperature with a characteristic amine, fish-like odor. It serves as a valuable intermediate and building block in organic synthesis. For instance, it has been used as a substitute for the tert-butylamino substituent in the synthesis of cyanobenzylamine derivatives and is a precursor in the development of novel potassium channel openers. Its structural motif is relevant in the design of pharmacologically active molecules and rubber accelerators.

Table 1: Key Physical and Chemical Identifiers for tert-Amylamine

PropertyValueSource(s)
Molecular Formula C5H13N[1]
Linear Formula C2H5C(CH3)2NH2
Molecular Weight 87.16 g/mol [1]
CAS Number 594-39-8[1]
Appearance Colorless liquid
Boiling Point 77 °C
Density 0.746 g/mL at 25 °C
Refractive Index n20/D 1.3996
Flash Point -1 °C (closed cup)

Molecular Geometry and Isomerism

The structure of tert-amylamine is central to its chemical identity. The core of the molecule is a five-carbon chain, but with a specific branched arrangement.

Structural Isomerism

Amines with the molecular formula C5H13N can exist in numerous isomeric forms, which are broadly classified as primary, secondary, or tertiary amines depending on the number of carbon substituents on the nitrogen atom.[3] Tert-amylamine is a primary amine because the nitrogen atom is bonded to only one carbon atom.[3] Its isomers include straight-chain primary amines like n-pentylamine, branched primary amines like isopentylamine, and various secondary and tertiary amines.[2][4] The "tert" prefix specifically denotes that the functional group (amine) is attached to a tertiary carbon atom—a carbon bonded to three other carbon atoms. This structural feature is a primary determinant of its reactivity.

Three-Dimensional Conformation

The three-dimensional shape of tert-amylamine is dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory.

  • The Tertiary Carbon Center : The central carbon atom, bonded to two methyl groups, an ethyl group, and the amino group, has four single bonds and no lone pairs. This results in an sp3 hybridization and a tetrahedral geometry around this carbon, with bond angles approximating 109.5°.

  • The Nitrogen Atom : The nitrogen atom of the primary amino group is also sp3 hybridized.[5] It forms three single bonds (one to carbon and two to hydrogen) and possesses one lone pair of non-bonding electrons. This arrangement leads to a trigonal pyramidal geometry. The lone pair exerts greater repulsive force than bonding pairs, compressing the H-N-H and C-N-H bond angles to slightly less than the ideal tetrahedral angle of 109.5°, typically around 107-108°.[5]

This steric bulk from the tert-amyl group shields the nitrogen's lone pair and the amino hydrogens, moderating their accessibility for chemical reactions compared to less hindered primary amines.

A Deep Dive into Bonding and Hybridization

The stability and reactivity of tert-amylamine are rooted in the nature of its covalent bonds, which are best described using the concept of orbital hybridization.

The Carbon Framework

All carbon atoms within the tert-amylamine molecule are sp3 hybridized.[6]

  • Formation of sp3 Hybrid Orbitals : In each carbon atom, the single 2s orbital and the three 2p orbitals combine to form four equivalent sp3 hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry to minimize electron-electron repulsion.[7]

  • Sigma (σ) Bonds :

    • C-C Bonds : The single bonds between carbon atoms are formed by the head-on overlap of sp3 hybrid orbitals from adjacent carbons.

    • C-H Bonds : Each carbon-hydrogen bond is formed by the overlap of an sp3 hybrid orbital from the carbon atom and the 1s orbital of a hydrogen atom.

    • C-N Bond : The crucial link between the alkyl group and the amino group is a sigma bond resulting from the overlap of an sp3 hybrid orbital from the tertiary carbon and an sp3 hybrid orbital from the nitrogen atom.

The Amino Group (-NH2)

The nitrogen atom in tert-amylamine is sp3 hybridized, analogous to the carbon atoms.[5]

  • Hybridization and Lone Pair : The 2s and three 2p orbitals of nitrogen combine to form four sp3 hybrid orbitals. Three of these orbitals are half-filled and participate in bonding, while the fourth contains the lone pair of electrons.[5]

  • Bond Formation :

    • N-H Bonds : Two sp3 hybrid orbitals on the nitrogen overlap with the 1s orbitals of two hydrogen atoms to form two N-H sigma bonds.

    • N-C Bond : As mentioned, the third sp3 bonding orbital overlaps with a carbon sp3 orbital.

The presence of the lone pair in one of the sp3 orbitals is fundamental to the chemistry of amines, rendering them basic and nucleophilic.

Bonding_Hybridization Figure 1: Hybridization and sigma bond formation in tert-amylamine. cluster_H N N C_tert C N->C_tert σ (sp³-sp³) H_N1 H N->H_N1 σ (sp³-s) H_N2 H N->H_N2 σ (sp³-s) LonePair Lone Pair N->LonePair C_ethyl C C_tert->C_ethyl σ (sp³-sp³) C_methyl1 C C_tert->C_methyl1 σ (sp³-sp³) C_methyl2 C C_tert->C_methyl2 σ (sp³-sp³) H1 H2 H3 H4 H5 H6 H7 H8 H9

Caption: Figure 1: Hybridization and sigma bond formation in tert-amylamine.

Spectroscopic Characterization

The molecular structure of tert-amylamine can be unequivocally confirmed through various spectroscopic techniques. Each method provides a unique fingerprint based on the molecule's bonding and atomic arrangement.

Infrared (IR) Spectroscopy

As a primary amine, tert-amylamine exhibits characteristic absorption bands in its IR spectrum.

  • N-H Stretching : Primary amines show a distinctive pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[8][9]

  • N-H Bending (Scissoring) : A moderate to strong absorption appears in the 1580-1650 cm⁻¹ range due to the scissoring motion of the -NH2 group.[9]

  • C-N Stretching : The stretching vibration of the aliphatic C-N bond is typically found in the 1020-1250 cm⁻¹ region.[9]

  • C-H Stretching : Strong absorptions just below 3000 cm⁻¹ arise from the stretching of the C-H bonds in the methyl and ethyl groups.

Table 2: Characteristic IR Absorption Frequencies for tert-Amylamine

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
N-H (Primary Amine)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)
N-H (Primary Amine)Bending (Scissoring)1580 - 1650
C-N (Aliphatic)Stretch1020 - 1250
C-H (sp3)Stretch2850 - 2960
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms.

  • ¹H NMR Spectrum : The proton NMR spectrum of tert-amylamine would show distinct signals for each chemically non-equivalent proton:

    • -NH2 Protons : A broad signal, typically in the 0.5-5.0 ppm range. The exact chemical shift is concentration-dependent, and the signal often disappears upon shaking the sample with D2O due to proton-deuterium exchange.[8][10]

    • -CH2- (Ethyl) Protons : A quartet due to coupling with the adjacent methyl protons.

    • -CH3 (Ethyl) Protons : A triplet due to coupling with the adjacent methylene protons.

    • -C(CH3)2 Protons : A singlet representing the six equivalent protons of the two methyl groups attached to the tertiary carbon.

  • ¹³C NMR Spectrum : The carbon spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule. The tertiary carbon bonded to the nitrogen would be deshielded and appear downfield.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+) : According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Tert-amylamine (C5H13N, MW = 87.16) will show a molecular ion peak at m/z = 87.

  • Alpha-Cleavage : The most characteristic fragmentation pathway for aliphatic amines is the cleavage of a C-C bond adjacent to the C-N bond (alpha-cleavage). This results in the formation of a stable, resonance-stabilized iminium cation. For tert-amylamine, the loss of an ethyl radical (•CH2CH3) would be a major fragmentation pathway.

Synthesis and Applications

Synthetic Pathways

While various methods exist for amine synthesis, a common laboratory-scale approach adaptable for tert-amylamine involves reactions that can form a C-N bond at a sterically hindered carbon. A conceptually similar synthesis for the related tert-butylamine involves the hydrolysis of tert-butylurea, which is itself prepared from methyl tert-butyl ether (MTBE) and urea in the presence of sulfuric acid.[11] Another classical method is the Ritter reaction, where an alkene (like 2-methyl-2-butene) or a corresponding tertiary alcohol reacts with a nitrile in the presence of a strong acid.

Caption: Figure 2: Simplified workflow for a potential synthesis of tert-amylamine.

Applications in Drug Development and Chemical Synthesis

The unique structural properties of tert-amylamine make it a useful component in medicinal chemistry and industrial applications.

  • Pharmaceutical Intermediates : The tert-amyl group can be used to introduce steric bulk into a molecule, which can modulate its pharmacological activity, improve metabolic stability, or alter its solubility. It has been investigated as a component in the synthesis of potential drug candidates.[12]

  • Building Block : In organic synthesis, the primary amine group serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecules. More than 40% of drugs and drug candidates contain amine functionalities.[13]

  • Counterion in Drug Salts : Similar to its smaller homolog, tert-butylamine (used as erbumine), tert-amylamine can be used to form salts with acidic drugs, potentially improving their stability and bioavailability.[14]

Conclusion

The molecular structure and bonding of tert-amylamine are a clear illustration of fundamental organic chemistry principles. Its sp3 hybridized carbon and nitrogen atoms create a distinct three-dimensional architecture characterized by a sterically hindered primary amine group on a tertiary carbon. This structure directly influences its spectroscopic properties, providing a clear fingerprint for identification via IR, NMR, and MS. Understanding this intricate relationship between structure, bonding, and observable properties is paramount for scientists leveraging tert-amylamine as a building block for the rational design of new pharmaceuticals and advanced materials.

References

  • Organic Syntheses. tert-BUTYLAMINE. [Link]

  • PubChem. Tert-Butylamine. [Link]

  • askIITians. Write structures of different isomeric amines corresponding to the molecular formula C4H11N. [Link]

  • Wikipedia. tert-Butylamine. [Link]

  • EMBIBE. Isomerism in Amines: Overview, Types, Examples, FAQs. [Link]

  • Organic Syntheses. tert-BUTYL-tert-OCTYLAMINE. [Link]

  • PubChem. Triamylamine. [Link]

  • Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. 15.9: Spectroscopy of Amines. [Link]

  • Google Patents. CN1515540A - A new synthesis process of tert-butylamine.
  • ScienceDaily. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

  • University of Calgary. IR: amines. [Link]

  • PubMed. Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals. [Link]

  • KPU Pressbooks. 1.6 Valence Bond Theory and Hybridization – Organic Chemistry I. [Link]

  • NIH National Center for Biotechnology Information. Prodrugs for Amines. [Link]

  • YouTube. Trimethylamine and Trisilylamine | Hybridisation, shape and basic character. [Link]

  • Wikipedia. Orbital hybridisation. [Link]

  • YouTube. AP® Chemistry: Bonding, Hybridization, Intermolecular Forces, Enthalpy. [Link]

Sources

Computational Protocol for Sterically Hindered Amines: Methyl(2-methylbutan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Calculations for Methyl(2-methylbutan-2-yl)amine Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

This guide details the quantum chemical characterization of Methyl(2-methylbutan-2-yl)amine (also known as N-methyl-tert-amylamine or N,2-dimethylbutan-2-amine; CAS: 2978-64-5).

As a sterically hindered secondary amine, this molecule presents unique challenges for computational modeling. The bulky tert-amyl group introduces significant dispersion interactions and conformational flexibility (specifically the ethyl rotation) that standard protocols often overlook. This guide establishes a validated workflow using Density Functional Theory (DFT) with the M06-2X functional and SMD solvation model to accurately predict its ground-state geometry, vibrational spectra, and pKa.

Molecular Architecture & Steric Analysis

The target molecule consists of a nitrogen atom bonded to a methyl group and a tert-amyl group (1,1-dimethylpropyl).

  • Steric Bulk: The quaternary carbon adjacent to the nitrogen creates a "steric wall," shielding the nitrogen lone pair. This impacts nucleophilicity and solvation energy.[1]

  • Conformational Freedom: While the tert-butyl analogue is rigid, the tert-amyl group contains an ethyl chain capable of rotation. Accurate modeling requires identifying the global minimum among these rotamers.

Structural Degrees of Freedom
  • Nitrogen Inversion: The transition between pyramidal geometries.

  • N-Methyl Rotation: Barrier generally low (< 3 kcal/mol).

  • Ethyl Rotation: The C(quat)-CH2 bond rotation is the critical degree of freedom defining the global minimum.

Computational Workflow

The following protocol guarantees self-consistency and accuracy. It moves from low-cost conformational searching to high-level DFT verification.

Diagram: Calculation Pipeline

G Start Structure Input (2D to 3D) ConfSearch Conformational Search (MMFF/OPLS) Start->ConfSearch Generate Rotamers GeomOpt DFT Optimization (M06-2X/6-311++G(d,p)) ConfSearch->GeomOpt Select Lowest E Freq Freq Analysis (NImag=0) GeomOpt->Freq Verify Minima Freq->GeomOpt Imaginary Freq Found Solv Solvation (SMD) Water/DMSO Freq->Solv Valid Structure Prop Property Calculation (pKa, HOMO/LUMO) Solv->Prop Compute

Figure 1: Step-by-step computational workflow for Methyl(2-methylbutan-2-yl)amine.

Detailed Methodology

Phase 1: Conformational Ensemble

Because of the ethyl group, a single input structure is insufficient.

  • Protocol: Perform a relaxed potential energy surface (PES) scan around the C(quat)-C(methylene) bond (dihedral angle).

  • Step Size: 10 degrees.

  • Selection: Extract structures corresponding to the three staggered minima (gauche+, gauche-, anti).

Phase 2: Geometry Optimization

The choice of functional and basis set is critical for amines, where the description of the lone pair and dispersion forces (due to crowding) is paramount.

  • Functional: M06-2X .

    • Reasoning: This Minnesota functional is parameterized for main-group thermochemistry and non-covalent interactions. It captures the dispersion forces between the N-methyl and the tert-amyl methyls better than B3LYP.

  • Basis Set: 6-311++G(d,p) .[2]

    • Reasoning: Diffuse functions (++) are mandatory for amines to correctly describe the spatial extent of the nitrogen lone pair and the anionic character if deprotonation is studied.

  • Grid: UltraFine (99,590) to prevent numerical noise in soft modes.

Gaussian Input Example:

Phase 3: Validation (Self-Consistent Check)

Every output must pass the Frequency Check :

  • Requirement: Zero imaginary frequencies (NImag=0).

  • Troubleshooting: If an imaginary frequency exists (often < -50 cm⁻¹ corresponding to methyl rotation), displace the geometry along the normal mode and re-optimize.

Phase 4: pKa Prediction (Isodesmic Protocol)

Direct calculation of


 is prone to large errors. The Isodesmic Reaction Scheme  is superior for this molecule.

Reference Molecule: Dimethylamine (pKa = 10.73). Reaction:



Calculation:




Anticipated Results & Data Structure

When you execute this protocol, organize your data into the following standard table for reporting.

Table 1: Structural and Electronic Parameters (M06-2X/6-311++G(d,p))
ParameterValue (Predicted Range)Significance
Bond Length (N-C

)
1.45 - 1.46 ÅStandard amine bond.
Bond Length (N-C

)
1.48 - 1.50 ÅElongated due to steric repulsion.
Sum of Angles around N ~330° - 340°Indicates pyramidalization (sp³). Planar = 360°.
HOMO Energy -6.0 to -6.5 eVCorrelates with nucleophilicity.
Dipole Moment 0.8 - 1.2 DebyeLow polarity due to hydrocarbon bulk.
pKa (Calc) 10.8 - 11.2Slightly more basic than dimethylamine due to +I effect of t-amyl.
Diagram: Isodesmic pKa Cycle

pKa cluster_gas Gas Phase cluster_solv Solution Phase (Water) A_gas NMTA-H+(g) + Ref(g) B_gas NMTA(g) + Ref-H+(g) A_gas->B_gas ΔG_gas (rxn) A_sol NMTA-H+(aq) + Ref(aq) A_gas->A_sol ΔG_solv (reactants) B_sol NMTA(aq) + Ref-H+(aq) B_gas->B_sol ΔG_solv (products) A_sol->B_sol ΔG_soln (rxn)

Figure 2: Thermodynamic cycle using a reference amine to cancel systematic errors in pKa calculation.

Applications in Drug Design

  • Metabolic Stability: The tert-amyl group blocks

    
    -hydroxylation on one side, potentially increasing metabolic half-life compared to N-isopropyl derivatives.
    
  • Solubility: The lipophilic surface area is high. Calculated LogP (using molecular surface area from the optimized geometry) will likely exceed 2.0.

  • Synthesis: The calculated HOMO energy indicates this amine is a potent nucleophile, but the geometry optimization will reveal a "Cone Angle" that suggests slow kinetics in S

    
    2 reactions due to steric shielding.
    

References

  • NIST Chemistry WebBook. N,2-dimethyl-2-butanamine (CAS 2978-64-5). National Institute of Standards and Technology.[3] [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[4] [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B. [Link]

  • PubChem. N,N-Dimethyl-2-butanamine (Isomer Reference). National Library of Medicine. [Link]

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Methodological & Application

Application Notes and Protocols for Methyl(2-methylbutan-2-yl)amine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers on the potential applications of Methyl(2-methylbutan-2-yl)amine, a secondary amine featuring a sterically hindered tertiary-amyl group, in the field of agrochemical discovery and development. While direct literature on this specific molecule in agriculture is nascent, its structural motifs suggest significant potential. Drawing parallels from established principles and analogous compounds, we outline its promise as a lead structure for novel active ingredients, a synthetic intermediate, and a functional component in advanced agrochemical formulations. This guide furnishes detailed, field-proven protocols for its synthesis, derivatization, and subsequent biological screening against key agricultural targets.

Introduction and Rationale

Amines are a cornerstone of modern agrochemical science, serving as vital building blocks for a vast array of herbicides, fungicides, and insecticides.[1][2] Their basicity, nucleophilicity, and ability to form hydrogen bonds are pivotal to the bioactivity and formulation of numerous commercial products. Methyl(2-methylbutan-2-yl)amine (hereafter M2M2A) is a secondary amine distinguished by an N-methyl group and a bulky tertiary alkyl (tert-amyl) substituent. This unique steric and electronic profile presents several compelling hypotheses for its utility in agrochemical development:

  • As a Novel Bioactive Scaffold: Research into other secondary amines, such as those derived from natural products like turpentine, has revealed potent herbicidal activity, in some cases exceeding commercial standards.[3] The sterically demanding tert-amyl group of M2M2A could confer unique binding properties to target enzymes or proteins, potentially leading to novel modes of action or overcoming existing resistance mechanisms.

  • As a Synthetic Intermediate: The secondary amine functionality provides a reactive handle for elaboration into more complex molecules. The bulky tert-amyl group can serve as a "shielding" or "directing" group in subsequent synthetic steps, or it may be a key pharmacophore element in the final active ingredient.[4]

  • As a Formulation Adjuvant: Amines are widely used to form salts with acidic herbicides like 2,4-D, glyphosate, and dicamba. The resulting amine salts often exhibit lower volatility compared to their ester counterparts, reducing the risk of off-target drift and crop injury.[5] The high molecular weight and branched structure of M2M2A could produce salts with highly desirable physical properties, such as enhanced stability, unique solubility profiles, or improved plant uptake.

This guide provides the necessary protocols to explore these hypotheses, from chemical synthesis to multi-disciplinary biological evaluation.

Synthesis and Derivatization Protocols

The synthesis of M2M2A and its subsequent derivatization are foundational to exploring its agrochemical potential. The following protocols are designed for laboratory-scale synthesis and purification.

Protocol: Synthesis of Methyl(2-methylbutan-2-yl)amine via Reductive Amination

Reductive amination is a robust and widely used method for amine synthesis, converting a carbonyl group to an amine in a one-pot reaction.[6][7] This protocol details the synthesis from 3-methyl-2-butanone (tert-amyl ketone) and methylamine.

Workflow Diagram: Synthesis of M2M2A

G ketone 3-Methyl-2-butanone mix Combine & Stir (Imine Formation) ketone->mix methylamine Methylamine (aq. solution) methylamine->mix reductant NaBH(OAc)₃ reduce Add Reductant (Reduction) reductant->reduce solvent Dichloromethane (DCM) solvent->mix acid Acetic Acid (catalyst) acid->mix mix->reduce workup Aqueous Workup & Extraction reduce->workup purify Distillation / Chromatography workup->purify product Methyl(2-methylbutan-2-yl)amine (Final Product) purify->product

Caption: Reductive amination workflow for M2M2A synthesis.

Materials:

  • 3-Methyl-2-butanone (tert-amyl ketone)

  • Methylamine (40% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-2-butanone (10.0 g, 0.116 mol) and 100 mL of anhydrous DCM.

  • Amine Addition: Add methylamine solution (10.8 g of 40% solution, ~0.139 mol, 1.2 equiv) to the flask, followed by glacial acetic acid (0.7 mL, ~0.012 mol, 0.1 equiv). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine/enamine.

  • Reduction: Cool the flask in an ice bath. In small portions over 20 minutes, add sodium triacetoxyborohydride (29.5 g, 0.139 mol, 1.2 equiv). Caution: Gas evolution may occur. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Quench & Workup: Carefully quench the reaction by the slow addition of 50 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude amine by fractional distillation under atmospheric pressure to yield Methyl(2-methylbutan-2-yl)amine as a colorless liquid.

Protocol: Synthesis of N-Acyl Derivatives

To explore structure-activity relationships (SAR), the secondary amine can be readily converted into a library of amide derivatives by reacting it with various acylating agents.

Materials:

  • Methyl(2-methylbutan-2-yl)amine (M2M2A)

  • Acyl chloride or acid anhydride of interest (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine as a base

  • Anhydrous solvent (e.g., DCM or THF)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve M2M2A (1.0 g, 9.88 mmol) and triethylamine (1.5 mL, 10.8 mmol, 1.1 equiv) in 20 mL of anhydrous DCM in a flask cooled in an ice bath.

  • Acylation: Add the acyl chloride (1.0 equiv) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting amine.

  • Workup: Wash the reaction mixture with 1N HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude amide.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Agrochemical Screening Protocols

A tiered screening approach is essential for efficiently evaluating the biological activity of M2M2A and its derivatives. Primary screens are designed for high-throughput evaluation at a single, high concentration, followed by more detailed secondary screens to determine dose-response relationships for active compounds.

Workflow Diagram: Agrochemical Screening Cascade

G cluster_synthesis Synthesis & Library Generation cluster_screening Primary Screening (High-Throughput) cluster_secondary Secondary Screening & Characterization cluster_lead Lead Optimization synthesis Synthesis of M2M2A & Derivatives herb_p Herbicidal Screen (Pre & Post) synthesis->herb_p fung_p Fungicidal Screen (In Vitro) synthesis->fung_p insect_p Insecticidal Screen (Contact Assay) synthesis->insect_p herb_s Dose-Response Crop Selectivity herb_p->herb_s fung_s MIC/MFC Determination Spectrum of Activity fung_p->fung_s insect_s LC₅₀ Determination Mode of Application insect_p->insect_s lead Structure-Activity Relationship (SAR) Lead Optimization herb_s->lead fung_s->lead insect_s->lead

Caption: Tiered screening cascade for agrochemical discovery.

Protocol: Primary Herbicidal Screening

This protocol uses a whole-plant bioassay to assess both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity.[8]

Test Species:

  • Monocots (Grasses): Barnyardgrass (Echinochloa crus-galli), Giant Foxtail (Setaria faberi)[9][10]

  • Dicots (Broadleaves): Palmer Amaranth (Amaranthus palmeri), Common Lambsquarters (Chenopodium album)[9][11]

  • Crop Species (for selectivity): Corn (Zea mays), Soybean (Glycine max)

Step-by-Step Methodology:

  • Plant Preparation: Grow test species in small pots (e.g., 4x4 inch) containing a standard greenhouse soil mix. For post-emergence tests, grow plants to the 2-3 leaf stage. For pre-emergence tests, use pots that have been recently sown with seeds.

  • Test Solution Preparation: Dissolve the test compound in a minimal amount of acetone or DMSO and dilute with water containing a non-ionic surfactant (e.g., 0.1% Tween-20) to a final concentration of 1000 ppm (1 kg/ha equivalent).

  • Application:

    • Post-Emergence: Apply the test solution as a fine mist to the foliage of the plants using a track sprayer calibrated to deliver a set volume (e.g., 200-400 L/ha).

    • Pre-Emergence: Evenly drench the soil surface of the sown pots with a defined volume of the test solution.

  • Incubation: Place treated pots in a greenhouse under controlled conditions (e.g., 25°C, 14h light/10h dark cycle).

  • Evaluation: After 14-21 days, visually assess phytotoxicity on a scale of 0 to 100, where 0 = no effect and 100 = complete plant death, compared to untreated and solvent-treated controls.

Protocol: Primary In Vitro Fungicidal Screening

This protocol uses a broth microdilution assay to determine the inhibitory effect of the compounds on fungal growth.[12][13]

Test Species:

  • Botrytis cinerea (Gray Mold)[14]

  • Fusarium graminearum (Fusarium Head Blight)

  • Alternaria alternata (Leaf Spot)[14]

  • Rhizoctonia solani (Root Rot)[12]

Step-by-Step Methodology:

  • Inoculum Preparation: Grow fungal isolates on Potato Dextrose Agar (PDA). Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.

  • Plate Preparation: In a 96-well microtiter plate, add 98 µL of Potato Dextrose Broth (PDB) to each well.

  • Compound Addition: Prepare a 10,000 ppm stock solution of the test compound in DMSO. Add 2 µL of the stock solution to the first column of wells to achieve a final test concentration of 200 ppm.

  • Inoculation: Add 100 µL of the fungal spore suspension to each well.

  • Controls: Include a positive control (commercial fungicide, e.g., Azoxystrobin), a negative control (DMSO + media + inoculum), and a sterility control (media only).

  • Incubation: Incubate the plates at 25°C for 48-72 hours in the dark.

  • Evaluation: Visually assess fungal growth inhibition in the wells. Any compound showing >80% inhibition compared to the negative control is considered a "hit". The Minimum Inhibitory Concentration (MIC) can also be determined by reading the absorbance at 600 nm.

Protocol: Primary Insecticidal Screening

This protocol uses a contact vial bioassay to assess insecticidal activity.

Test Species:

  • Sucking Pest: Green Peach Aphid (Myzus persicae)

  • Chewing Pest: Beet Armyworm (Spodoptera exigua, 2nd instar larvae)

  • Non-target/Beneficial (optional): Honey Bee (Apis mellifera)

Step-by-Step Methodology:

  • Vial Coating: Prepare a 1000 ppm solution of the test compound in acetone. Pipette 0.5 mL of this solution into a 20 mL glass scintillation vial. Roll the vial on a hot dog roller (heating element off) until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface. Prepare acetone-only vials as controls.

  • Insect Introduction: Introduce 10-15 aphids or 10 beet armyworm larvae into each vial. Cap the vials with perforated lids or cotton plugs to allow for air exchange.

  • Incubation: Hold the vials at room temperature (~22°C).

  • Evaluation: Assess insect mortality at 4, 24, and 48 hours after introduction. Insects that are unable to move when prodded are considered dead. Calculate the percentage mortality for each compound.

Data Presentation and Interpretation

Systematic data recording is crucial for comparing compounds and establishing SAR. The following tables provide templates for organizing primary screening results.

Table 1: Hypothetical Primary Herbicidal Screening Results (% Phytotoxicity at 1 kg/ha )

Compound ID Application E. crus-galli S. faberi A. palmeri C. album Z. mays G. max
M2M2A Post-emergence 75 70 90 85 10 15
M2M2A Pre-emergence 60 55 80 75 5 10
M2M2A-Ac Post-emergence 10 5 15 10 0 0
M2M2A-Bz Post-emergence 80 75 95 90 25 30

| Standard Herb. | Post-emergence | 95 | 95 | 100 | 100 | 5 | 90 |

Interpretation: In this hypothetical data, the parent amine (M2M2A) and its benzoyl derivative (M2M2A-Bz) show promising broadleaf herbicidal activity with good safety on corn. The acetyl derivative (M2M2A-Ac) is inactive, suggesting the N-substituent is critical for activity. These "hits" would be advanced to secondary screening to determine their ED₅₀ (effective dose for 50% control).

Table 2: Hypothetical Primary Fungicidal and Insecticidal Screening Results | Compound ID | Fungicidal (% Inhibition @ 200 ppm) | Insecticidal (% Mortality @ 48h) | | :--- | :--- | :--- | | | B. cinerea | F. graminearum | M. persicae | S. exigua | | M2M2A | 15 | 20 | 10 | 5 | | M2M2A-Ac | 95 | 85 | 5 | 0 | | M2M2A-Bz | 40 | 35 | 80 | 75 | | Standard Fung. | 100 | 100 | N/A | N/A | | Standard Ins. | N/A | N/A | 100 | 100 |

Interpretation: Here, the acetyl derivative (M2M2A-Ac) shows potent and specific fungicidal activity, while the benzoyl derivative (M2M2A-Bz) exhibits insecticidal properties. This demonstrates how simple derivatization can dramatically shift the biological activity profile, highlighting the value of M2M2A as a versatile scaffold.

Conclusion

Methyl(2-methylbutan-2-yl)amine represents an unexplored yet promising starting point for agrochemical innovation. Its unique structure invites investigation across multiple applications, from direct use as a bioactive molecule to a functional component in formulations. The protocols detailed in this guide provide a robust framework for any research team to systematically synthesize, derivatize, and evaluate this compound's potential. By following these methodologies, researchers can efficiently generate the critical data needed to validate hits, establish structure-activity relationships, and potentially uncover the next generation of crop protection solutions.

References

  • University of Cambridge. "A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light." Accessed February 2026.
  • Fu, G. C., & Peters, J. C. (2026). "Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines." PMC NIH.
  • Beller, M., & Jagadeesh, R. V. (2023).
  • Organic Chemistry Portal. "Synthesis of secondary and tertiary amines." Accessed February 2026.
  • Bode, J. W. (2026). "A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence." Organic & Biomolecular Chemistry (RSC Publishing).
  • Plant Cell Technology. (2020).
  • Mor, A., & Yarden, O. (2006). "Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides." Applied and Environmental Microbiology - ASM Journals.
  • Cornell CALS. "Herbicide-resistant weed species." Accessed February 2026.
  • Synple Chem.
  • Ali, S., & Khan, S. A. (2018). "In vitro evaluation of commonly available fungicides against three fungal isolates.
  • Suproniene, S., & Mankeviciene, A. (2024). "In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides." MDPI.
  • Lee, Y. H., & Kim, J. (2022). "Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi.
  • ResearchGate. (2025). "Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride."
  • Wu, Q., & Zhang, Y. (2023). "Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research." MDPI.
  • The Organic Chemistry Tutor. (2016). "Reductive Amination of Ketones & Aldehydes With NaBH3CN." YouTube.
  • International Herbicide-Resistant Weed Database. "List of Herbicide Resistant Weeds by Weed Species." Accessed February 2026.
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Application Notes & Protocols: Methyl(2-methylbutan-2-yl)amine as a Novel Sterically Hindered Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of methyl(2-methylbutan-2-yl)amine, a sterically demanding secondary amine, as a ligand in coordination chemistry. Recognizing the limited specific literature on this ligand, this document serves as a foundational guide for researchers, outlining its synthesis, purification, and characterization. It further details robust protocols for the synthesis of its metal complexes and provides a framework for their thorough characterization. The causality behind experimental choices is emphasized, drawing from established principles in the coordination chemistry of bulky amines. This guide is intended to empower researchers, scientists, and drug development professionals to explore the potential of this and other novel sterically hindered ligands in catalysis, materials science, and synthetic chemistry.

Introduction: The Role of Steric Hindrance in Ligand Design

In coordination chemistry, the ligand framework dictates the physical and chemical properties of the resulting metal complex.[1] Amine ligands, in particular, are fundamental building blocks due to their strong σ-donating properties and their ability to stabilize a wide range of metal centers and oxidation states.[2] The introduction of significant steric bulk on the amine scaffold is a powerful strategy for controlling the coordination environment of a metal ion.[3]

Key Advantages of Sterically Hindered Amine Ligands:

  • Control of Coordination Number: Bulky ligands can prevent the saturation of the metal's coordination sphere, leading to the formation of complexes with unusually low coordination numbers. These coordinatively unsaturated species are often highly reactive and catalytically active.[4]

  • Kinetic Stabilization: The steric bulk can shield the metal center from unwanted side reactions, such as dimerization or decomposition, thereby stabilizing reactive intermediates.[3]

  • Modification of Electronic Properties: While primarily an electronic effect, the steric environment can influence bond angles and lengths, indirectly tuning the electronic character of the metal center.[5]

  • Enhanced Solubility: The alkyl groups of bulky ligands often impart high solubility in nonpolar organic solvents, facilitating synthesis and purification.[6]

Methyl(2-methylbutan-2-yl)amine, also known as N-methyl-tert-amylamine, possesses a tertiary carbon atom adjacent to the nitrogen, creating a sterically congested environment. This structure makes it an intriguing candidate for applications where fine control over metal reactivity is paramount, such as in C-N bond formation catalysis and the synthesis of low-coordinate main group element complexes.[5][6]

Ligand Synthesis and Characterization

A reliable supply of the pure ligand is the prerequisite for any coordination study. The most direct and scalable approach to synthesizing unsymmetrical secondary amines like methyl(2-methylbutan-2-yl)amine is through reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This pathway involves the condensation of a ketone, 2-methylbutan-2-one (commercially unavailable, but can be synthesized from 3-methyl-2-butanone via rearrangement or other methods), or more practically, the reaction of 2-chloro-2-methylbutane with methylamine. A more common and reliable method is the reductive amination of a suitable ketone with methylamine, followed by reduction of the intermediate imine.

G cluster_reactants Reactants cluster_process Process cluster_product Product ketone 3-Methyl-2-butanone imine Imine Formation (Intermediate) ketone->imine + CH3NH2 - H2O amine Methylamine (CH3NH2) amine->imine reduction In situ Reduction (e.g., NaBH3CN) imine->reduction [H] product Methyl(2-methylbutan-2-yl)amine reduction->product

Detailed Protocol: Synthesis of Methyl(2-methylbutan-2-yl)amine

Causality: This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent that is effective for reductive aminations and tolerant of various functional groups. It reduces the imine as it is formed, driving the equilibrium toward the product.

Materials:

  • 3-Methyl-2-butanone (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-methyl-2-butanone (1.0 eq) and anhydrous DCM.

  • Add the methylamine solution (1.2 eq) and a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain the pure secondary amine.

Ligand Characterization Data

The identity and purity of the synthesized ligand must be confirmed before use in coordination reactions.

Technique Expected Observation
¹H NMR Signals corresponding to the N-CH₃ group, the C-CH₃ groups, the CH₂ group, and the terminal CH₃ group. The N-H proton will appear as a broad singlet.
¹³C NMR Four distinct signals for the carbon atoms in the 2-methylbutan-2-yl group, plus a signal for the N-methyl carbon. The number of signals confirms the structure's asymmetry.[7]
IR Spectroscopy A characteristic N-H stretch in the 3300-3500 cm⁻¹ region. C-H stretching and bending frequencies below 3000 cm⁻¹.
Mass Spec (EI) A molecular ion peak (M⁺) corresponding to the formula C₆H₁₅N (m/z = 101.12). A prominent M-15 peak due to the loss of a methyl group.
Elemental Analysis Calculated for C₆H₁₅N: C, 71.22%; H, 14.94%; N, 13.84%. Found values should be within ±0.4%.

Protocols for Metal Complex Synthesis

The coordination of methyl(2-methylbutan-2-yl)amine can be achieved through two primary routes: direct coordination of the neutral amine or coordination of the corresponding amide anion after deprotonation.

G cluster_start Starting Materials cluster_pathways Synthetic Pathways cluster_products Products Ligand Amine Ligand (L) Direct Direct Coordination (Neutral Ligand) Ligand->Direct Deprotonation Deprotonation (Amide Ligand) Ligand->Deprotonation + Base - HB Metal Metal Precursor (MXn) Metal->Direct AmideComplex [M(L')mXn-m] Metal->AmideComplex NeutralComplex [M(L)mXn] Direct->NeutralComplex Deprotonation->AmideComplex

Protocol 1: Synthesis of a Pd(II) Complex (Direct Coordination)

Causality: This protocol is based on well-established methods for preparing palladium-amine complexes relevant to catalysis, such as the Buchwald-Hartwig amination.[8] Using a labile precursor like [PdCl₂(MeCN)₂] allows for easy displacement of the acetonitrile ligands by the bulkier amine ligand. All manipulations should be performed using Schlenk line or glovebox techniques due to the air- and moisture-sensitivity of many organometallic reagents.

Materials:

  • Methyl(2-methylbutan-2-yl)amine (2.0 eq)

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] (1.0 eq)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), dissolve [PdCl₂(MeCN)₂] in the chosen solvent.

  • In a separate flask, dissolve the methyl(2-methylbutan-2-yl)amine ligand in the same solvent.

  • Slowly add the ligand solution to the stirring palladium precursor solution at room temperature. A color change or precipitation may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • If a precipitate forms, it can be isolated by filtration, washed with a non-coordinating solvent like pentane, and dried under vacuum.

  • If the product is soluble, the solvent can be removed under vacuum. The resulting solid can be recrystallized by vapor diffusion (e.g., pentane into a concentrated DCM or toluene solution).

Protocol 2: Synthesis of a Lithium Amide Complex (Deprotonation)

Causality: The formation of a lithium amide is a common entry point for introducing bulky amide ligands to a variety of metal centers via salt metathesis.[6] n-Butyllithium is a strong, non-nucleophilic base suitable for deprotonating the N-H bond. Extreme caution is required as n-butyllithium is pyrophoric.

Materials:

  • Methyl(2-methylbutan-2-yl)amine (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

  • Anhydrous, degassed solvent (e.g., Hexane or Diethyl Ether)

Procedure:

  • In an inert atmosphere, dissolve the amine ligand in the chosen solvent in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe. Butane gas will evolve.

  • After the addition is complete, allow the solution to slowly warm to room temperature and stir for 2-4 hours.

  • The resulting lithium amide solution can be used in situ for subsequent reactions, or the solvent can be removed under vacuum to isolate the (often oligomeric) solid lithium amide.

Characterization of Metal-Amine Complexes

Characterizing the newly synthesized complexes is crucial to confirm their structure and composition.

Technique Purpose and Expected Observations
¹H NMR Confirms coordination. Protons near the metal center will show a significant change in chemical shift (coordination shift) compared to the free ligand. The N-H proton signal will shift, broaden, or disappear entirely upon deprotonation.
IR Spectroscopy Confirms coordination mode. The N-H stretching frequency will shift to lower energy upon coordination. For amide complexes, this peak will be absent. New peaks in the far-IR region (< 600 cm⁻¹) may correspond to Metal-Nitrogen (M-N) vibrations.
UV-Vis Spectroscopy For d-block metals. Can provide information about the electronic structure and coordination geometry through the analysis of d-d transitions.[9][10]
Elemental Analysis Determines empirical formula. Confirms the stoichiometry of the complex (metal:ligand:other ions ratio).
X-ray Crystallography Provides definitive structure. Yields precise information on bond lengths, bond angles, coordination number, and overall geometry. This is the gold standard for structural elucidation of new coordination compounds.[5][11]

Potential Applications and Future Work

The unique steric profile of methyl(2-methylbutan-2-yl)amine suggests its utility in several cutting-edge areas of chemistry:

  • Homogeneous Catalysis: Complexes of late transition metals (Pd, Ni, Cu) could be highly effective catalysts for cross-coupling reactions, particularly for challenging C-N bond formations involving hindered substrates.[5][12]

  • Polymerization: Early transition metal complexes (Ti, Zr) bearing the corresponding amide ligand could serve as catalysts for olefin polymerization, where the ligand's steric bulk can influence the polymer's tacticity.[4]

  • Main Group Chemistry: The ligand's amide can be used to stabilize low-coordinate and low-oxidation-state main group elements, providing access to novel compounds with unusual bonding and reactivity.[6]

Future research should focus on synthesizing a broader range of metal complexes with this ligand, systematically evaluating their catalytic activity, and comparing their performance to established bulky amine ligand systems.

References

  • Walker, W. K., Anderson, D. L., Stokes, R. W., Smith, S. J., & Michaelis, D. J. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Letters, 17(4), 752–755. [Link]

  • Gunanathan, C., & Milstein, D. (2008). Synthesis of Amides from Esters and Amines with Liberation of H₂ under Neutral Conditions. Angewandte Chemie International Edition, 47(45), 8661–8664. [Link]

  • Hannon, M. J. (2007). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Pure and Applied Chemistry, 79(12), 2243-2256. [Link]

  • Green, S. A., & Hartwig, J. F. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(15), 7149-7218. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. A. (2012). Synthesis and Characterization of New Complexes of (N-P-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile Ligand with Some Transition Metal Ions. ResearchGate. [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 136(48), 16911–16922. [Link]

  • Werner, A. (2015). Cobalt-Ammine complexes and theories of bonding in metals. IONiC/VIPEr. [Link]

  • Li, J., Schenk, C., Stasch, A., & Jones, C. (2011). Extremely bulky amido-group 14 element chloride complexes: Potential synthons for low oxidation state main group chemistry. Dalton Transactions, 40(32), 8199-8207. [Link]

  • Friedrich, J., Hartenstein, L., & Harder, S. (2013). Group IV Complexes with Sterically Congested N-Aryl-adamantylcarbamidate Ligands. Organometallics, 32(9), 2765–2773. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Bony, B., & Bhuvanesh, N. (2021). Coordination Chemistry of Bulky Aminopryridinates with Main Group and Transition Metals. Coordination Chemistry Reviews, 427, 213576. [Link]

  • Studer, A., & Curran, D. P. (2016). Sterically hindered amine derivatives with wide ranges of applications. Angewandte Chemie International Edition, 55(1), 58-102. [Link]

  • Golchoubian, H., & Hamedani, R. (2024). Mononuclear Copper(II) Complexes Containing Chelating Ligand of N-(pyridin-2-ylmethyl)butan-2-amine as Chromotropic. Inorganic Chemistry Research, 8(1), 24-31. [Link]

  • Jabri, R. Z., Rousselin, Y., Brandes, S., Goze, C., Zrineh, A., & Denat, F. (2023). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[13]aneN4. Open Access Library Journal, 10, 1-16. [Link]

  • Golchoubian, H., & Hamedani, R. (2024). mononuclear copper(ii) complexes containing chelating ligand of n-(pyridin-2-ylmethyl)butan-2-amine as chromotropic probes. ISC E-journals. [Link]

  • Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of 2-methylbutane. Doc Brown's Chemistry. [Link]

Sources

Troubleshooting & Optimization

"common impurities in the synthesis of Methyl(2-methylbutan-2-yl)amine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Impurities in the Synthesis of Methyl(2-methylbutan-2-yl)amine Technical Support Center: Synthesis & Purification Guide

Core Directive & Technical Overview

Target Molecule: Methyl(2-methylbutan-2-yl)amine IUPAC Name:


-Dimethylbutan-2-amine
CAS:  2978-64-5 (Free Base), 2978-67-8 (Hydrochloride)
Synonyms: 

-Methyl-tert-amylamine,

-Methyl-tert-pentylamine.

Executive Summary for Researchers: The synthesis of sterically hindered secondary amines like Methyl(2-methylbutan-2-yl)amine presents a unique set of challenges compared to linear amines. The bulky tert-amyl group suppresses nucleophilic attacks, often necessitating forcing conditions that promote elimination side-reactions (Hofmann/Zaitsev products) or forcing the use of reductive amination pathways that risk over-alkylation.

This guide addresses the three primary impurity classes encountered in the two dominant synthesis routes: Reductive Methylation (Eschweiler-Clarke) and Nucleophilic Substitution (


). 

Troubleshooting & Diagnostic Q&A

Issue 1: "My GC-MS shows a large split peak eluting before the product, and the reaction mixture has a pungent, gasoline-like odor."

Diagnosis: Elimination Side-Reaction (Olefin Formation) Identified Impurities: 2-Methyl-2-butene (Major) and 2-Methyl-1-butene (Minor).

  • Cause: If you utilized a direct alkylation route (e.g., reacting 2-chloro-2-methylbutane with methylamine), the basicity of the methylamine combined with the steric bulk of the tertiary halide favored E2 elimination over

    
     substitution.
    
  • Mechanism: The base abstracts a

    
    -proton from the carbocation intermediate or the substrate, ejecting the leaving group and forming the alkene.
    
  • Resolution:

    • Immediate Fix: These olefins have low boiling points (35–38 °C). They can be removed via rotary evaporation at ambient temperature (no vacuum needed initially) or simple distillation.

    • Process Correction: Switch to Reductive Amination (Route B below). Direct alkylation of tertiary halides with amines is rarely high-yielding due to this elimination pathway.

Issue 2: "I cannot separate a persistent impurity (~5-10%) with a boiling point very close to my product (90-95 °C)."

Diagnosis: Over-Alkylation (Tertiary Amine Formation) Identified Impurity:


-Dimethyl-tert-amylamine.
  • Cause: In Eschweiler-Clarke or reductive amination protocols, an excess of formaldehyde or methylating agent drives the reaction beyond the secondary amine stage.[1][2][3]

  • Mechanism: The secondary amine product (

    
    -methyl-tert-amylamine) is more nucleophilic than the primary amine starting material (due to the inductive effect of the methyl group), making it a scavenger for the alkylating agent.
    
  • Resolution:

    • Chemical Separation: Convert the mixture to the HCl salt . The secondary amine (product) retains a proton on the nitrogen, allowing for hydrogen bonding and distinct crystallization properties compared to the tertiary amine salt. Recrystallize from Ethanol/Ether.

    • Distillation: Use a spinning band distillation column. The boiling point difference is narrow (~5-8 °C), making standard Vigreux columns ineffective.

Issue 3: "My yield is low, and the product contains a hydroxylated impurity."

Diagnosis: Hydrolysis of Precursor Identified Impurity: 2-Methylbutan-2-ol (tert-Amyl Alcohol).

  • Cause: Moisture in the reaction vessel during

    
     alkylation or incomplete conversion in Ritter-type sequences.
    
  • Resolution: Dry the organic layer thoroughly with

    
     or 
    
    
    
    . The alcohol forms an azeotrope with water but can be removed via fractional distillation (BP ~102 °C, higher than product).

Impurity Profiling & Data Tables

Table 1: Physicochemical Profile of Common Impurities

Impurity NameStructureOriginBoiling PointRemoval Strategy
2-Methyl-2-butene

Elimination (E2/E1)38.6 °CEvaporation / Flash Distillation
2-Methyl-1-butene

Elimination (E2/E1)31.2 °CEvaporation / Flash Distillation
tert-Amylamine

Unreacted Starting Material77-78 °CFractional Distillation (Lower BP)

-Dimethyl-tert-amylamine

Over-Methylation~105-110 °CSalt Recrystallization
2-Methylbutan-2-ol

Hydrolysis102 °CAzeotropic Distillation / Drying

Visualizing the Reaction Pathways

The following diagram illustrates the Eschweiler-Clarke pathway, which is the preferred method for minimizing elimination, and highlights where impurities branch off.

ReactionPathways Start tert-Amylamine (2-methylbutan-2-amine) Imine Imine Intermediate (Schiff Base) Start->Imine Condensation Product TARGET: N-Methyl-tert-amylamine Imine->Product Hydride Transfer (-CO2) OverAlk IMPURITY: N,N-Dimethyl-tert-amylamine Product->OverAlk Over-Methylation Reagent1 + HCHO / HCOOH Reagent2 + Excess HCHO

Caption: Figure 1. Stepwise reductive methylation pathway showing the critical branch point for over-alkylation impurities.

Validated Experimental Protocols

Protocol A: Purification of N-Methyl-tert-amylamine via HCl Salt Formation

Use this protocol to separate the target secondary amine from tertiary amine impurities (


-dimethyl) and non-basic impurities (olefins).

Materials:

  • Crude Reaction Mixture

  • Diethyl Ether (anhydrous)

  • HCl gas (generated or from cylinder) OR 2M HCl in Ether

  • Acetone/Ethanol (for recrystallization)

Step-by-Step:

  • Extraction: Dissolve the crude oil in Diethyl Ether (

    
     of amine).
    
  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly bubble dry HCl gas through the solution or add HCl/Ether dropwise with vigorous stirring.

    • Observation: A white precipitate will form immediately.[4]

    • Checkpoint: Continue addition until the supernatant is acidic to pH paper.

  • Filtration: Filter the solid under vacuum (Buchner funnel) and wash the cake 3x with cold ether.

    • Removal: This step removes non-basic impurities (olefins, alcohols) which remain in the filtrate.

  • Differentiation: The tertiary amine salt (

    
    -dimethyl) is often more soluble in acetone than the secondary amine salt.
    
    • Suspend the solid in boiling acetone.

    • Add ethanol dropwise until the solid just dissolves.

    • Allow to cool slowly to room temperature, then to -20 °C.

  • Recovery: Filter the crystals. These are the pure

    
    -dimethylbutan-2-amine hydrochloride .
    
  • Free Basing (Optional): Dissolve crystals in minimum water, basify with 40% NaOH, extract into ether, dry (

    
    ), and distill.
    
Protocol B: Optimized Mono-Methylation (Eschweiler-Clarke Variation)

Designed to prevent over-alkylation.

  • Stoichiometry Control: Use exactly 1.05 equivalents of Formaldehyde (37% aq) and 3.0 equivalents of Formic acid per 1 equivalent of tert-amylamine.

    • Note: Standard protocols often call for excess formaldehyde (2-3 eq), which guarantees dimethylation. Restricting formaldehyde is the key control point.

  • Reflux: Heat to reflux (approx. 95-100 °C) for 12 hours. Evolution of

    
     indicates reaction progress.[5]
    
  • Workup: Acidify with HCl, wash with ether (removes non-amine impurities), then basify the aqueous layer with NaOH pellets (keep cold!). Extract the oil.

References

  • Eschweiler, W. (1905).[2][3][5] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[2][3] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[3][5] Link

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933).[2][5] "The Action of Formaldehyde on Amines and Amino Acids".[1][2][3][5][6] Journal of the American Chemical Society, 55(11), 4571–4587. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 187860, N,2-Dimethylbutan-2-amine. Link

  • Organic Chemistry Portal. (2024). "Eschweiler-Clarke Reaction".[1][2][3][5] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Elimination vs.

Sources

Technical Support Center: Purification of Crude Methyl(2-methylbutan-2-yl)amine by Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl(2-methylbutan-2-yl)amine via fractional distillation. As Senior Application Scientists, we aim to deliver not just procedural steps, but the underlying scientific principles to empower you to resolve challenges effectively.

Part 1: FAQs - Foundational Knowledge

This section addresses fundamental questions to establish a solid understanding of the purification process.

Q1: What is the anticipated boiling point of pure Methyl(2-methylbutan-2-yl)amine?

While an exact experimental value for Methyl(2-methylbutan-2-yl)amine may not be readily available in all standard literature, we can estimate its boiling point based on structurally similar compounds. For instance, the primary amine analog, tert-amylamine (2-methylbutan-2-amine), has a boiling point of 77 °C.[1] Another relevant secondary amine, N-methyl-tert-butylamine, boils in the range of 67-69 °C.[2] Given these data points, a reasonable estimate for the boiling point of Methyl(2-methylbutan-2-yl)amine would be in a similar range, likely between 70-85 °C at atmospheric pressure. It is crucial to experimentally determine the boiling point during the initial purification runs for a specific crude mixture.

Q2: What are the fundamental principles of fractional distillation for amine purification?

Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points. The process relies on the principles of Raoult's Law and Dalton's Law. In essence, the mixture is heated, and the component with the lower boiling point will vaporize more readily. This vapor then rises through a fractionating column, which is packed with materials like glass beads or rings to provide a large surface area. As the vapor ascends and cools, it condenses and re-vaporizes multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[3][4][5] This allows for a more efficient separation than simple distillation.[6]

Q3: What are the typical impurities expected in a crude Methyl(2-methylbutan-2-yl)amine synthesis?

The nature of impurities will largely depend on the synthetic route employed. Common impurities could include:

  • Unreacted starting materials: Such as the precursor ketone or aldehyde and the methylating agent.

  • Byproducts of the reaction: This could include primary amines (from incomplete methylation) or tertiary amines (from over-methylation).

  • Solvents: Residual solvents from the reaction or workup steps.

  • Water: Often present from aqueous workup procedures.

Identifying the boiling points of these potential impurities is critical for planning an effective fractional distillation.

Q4: When is fractional distillation the most suitable method for purifying this amine?

Fractional distillation is the preferred method when the boiling points of the desired amine and the impurities differ by a relatively small margin, typically less than 25-30 °C.[7] For impurities with significantly different boiling points, simple distillation might suffice. However, for achieving high purity, especially in a research or pharmaceutical setting, fractional distillation offers superior separation efficiency. It is a versatile technique that can be applied to a wide range of volatile liquid mixtures.[8]

Part 2: Troubleshooting Guide - Resolving Common Distillation Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the fractional distillation of Methyl(2-methylbutan-2-yl)amine.

Problem 1: The distillation is proceeding very slowly or has stalled.

Q: My distillation has either stopped or the distillation rate is impractically slow. What are the likely causes and how can I fix this?

A: This is a frequent issue that can usually be traced back to a few key factors:

  • Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to vaporize the amine at a steady rate. Gradually increase the temperature of the heating source. Ensure the heating mantle is in good contact with the distillation flask.

  • Improper Insulation: Significant heat loss can occur from the distillation flask and the fractionating column, especially if the setup is in a fume hood with high airflow. Wrap the distillation head and the fractionating column with glass wool or aluminum foil to minimize heat loss.[3][6]

  • Vapor Leaks: Poorly sealed joints in the glassware can allow vapor to escape, reducing the efficiency of the distillation. Check all ground glass joints to ensure they are properly sealed. Using a small amount of grease on the joints can help create a better seal, but be cautious to avoid contamination of the distillate.[9]

Problem 2: The separation of components is poor, resulting in overlapping fractions.

Q: I am not achieving a clean separation between my product and the impurities. The collected fractions seem to be mixtures. What should I do?

A: Poor separation efficiency is a common challenge in fractional distillation. Here's how to address it:

  • Distillation Rate is Too High: A fast distillation rate does not allow for sufficient vaporization-condensation cycles within the fractionating column, leading to poor separation. Reduce the heating to achieve a slow and steady distillation rate, typically 1-2 drops per second.[3]

  • Inefficient Fractionating Column: The efficiency of the separation is directly related to the length and packing of the fractionating column.

    • Column Length: A longer column provides more surface area and more "theoretical plates" for separation. Consider using a longer column if the boiling point difference between your components is very small.

    • Column Packing: The type and density of the packing material (e.g., Raschig rings, Vigreux indentations) affect the surface area available for condensation and re-vaporization. Ensure your column is appropriately packed for the scale of your distillation.

  • Incorrect Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation. If your distillation head allows for it, adjusting to a higher reflux ratio can improve purity.

Problem 3: The temperature reading on the thermometer is unstable.

Q: The temperature at the distillation head is fluctuating significantly instead of holding steady during the collection of a fraction. What could be the cause?

A: A stable temperature reading is indicative of a pure substance distilling. Fluctuations suggest a problem:

  • Inconsistent Heating: An unstable heat source will cause the boiling rate to vary, leading to temperature fluctuations at the head. Use a reliable heating mantle with a controller or a well-stirred oil bath to ensure even and consistent heating.

  • Bumping of the Liquid: Superheating of the liquid followed by sudden, violent boiling (bumping) can cause surges of vapor up the column, leading to temperature spikes. Always use boiling chips or a magnetic stirrer in the distillation flask to ensure smooth boiling.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[3]

Problem 4: The product is showing signs of degradation or discoloration.

Q: My amine is turning yellow or brown in the distillation flask, and the distillate is also discolored. What is happening and how can I prevent it?

A: Discoloration often indicates thermal decomposition. Amines can be susceptible to degradation at elevated temperatures.

  • Excessive Heat: While sufficient heat is needed for distillation, an excessively high temperature in the distillation pot can cause the amine to decompose. Use the minimum temperature necessary to maintain a steady distillation. For high-boiling amines, distillation under reduced pressure (vacuum distillation) is recommended to lower the boiling point and reduce the risk of decomposition. While the estimated boiling point of Methyl(2-methylbutan-2-yl)amine is relatively low, this is a good practice to keep in mind for less volatile amines.

  • Presence of Oxygen: Some amines can be sensitive to oxidation at high temperatures. Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[3]

  • Catalytic Impurities: Traces of acidic or metallic impurities in the crude mixture can sometimes catalyze decomposition reactions at elevated temperatures. A pre-distillation wash with a dilute base may sometimes be beneficial.

Problem 5: I suspect the formation of a constant boiling mixture (azeotrope).

Q: The distillation temperature is constant, but I know from other analyses (e.g., GC-MS) that the distillate is still a mixture. Could this be an azeotrope?

A: It is possible that your amine forms an azeotrope with a solvent or an impurity. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.

  • Identifying an Azeotrope: If the boiling point of a constant-boiling fraction does not match the boiling point of any of the known components, and the composition of the vapor is the same as the liquid, you likely have an azeotrope.

  • Breaking the Azeotrope: If an azeotrope is present, simple fractional distillation will not be sufficient. You may need to consider:

    • Azeotropic Distillation: This involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components, allowing it to be removed. For example, benzene or toluene can be used to form azeotropes with water and remove it from a reaction mixture.[10]

    • Extractive Distillation: A high-boiling solvent is added to the mixture, which alters the relative volatilities of the components and allows for their separation.

    • Chemical Methods: Sometimes, a chemical reaction can be used to remove the impurity before distillation. For example, if water is the issue, a drying agent can be used.

Part 3: Experimental Protocols

Standard Fractional Distillation Protocol for Methyl(2-methylbutan-2-yl)amine
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using clean, dry glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

  • Charging the Flask:

    • Charge the crude Methyl(2-methylbutan-2-yl)amine into the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating and Distillation:

    • Begin heating the flask gently with a heating mantle or oil bath.

    • Observe the "reflux ring" of condensing vapor as it slowly rises up the fractionating column. The rise should be gradual to ensure good separation.[3]

    • Once the vapor reaches the thermometer, the temperature should rise and then stabilize. This is the boiling point of the first fraction.

    • Collect any low-boiling impurities as the first fraction.

    • When the temperature begins to rise again, change the receiving flask to collect the main fraction of Methyl(2-methylbutan-2-yl)amine. The temperature should remain constant during the collection of this pure fraction.

  • Completion:

    • Stop the distillation when only a small amount of residue remains in the distillation flask to avoid overheating the residue and potential decomposition.

    • Allow the apparatus to cool completely before disassembling.

Part 4: Data Summary and Visualization

Table 1: Boiling Points of Target Compound and Potential Impurities
CompoundTypeEstimated/Reported Boiling Point (°C)
Methyl(2-methylbutan-2-yl)amineSecondary Amine70 - 85 (Estimated)
tert-Amylamine (2-methylbutan-2-amine)Primary Amine77[1]
N-methyl-tert-butylamineSecondary Amine67 - 69[2]
WaterSolvent100
DichloromethaneSolvent39.7[11]
Diethyl EtherSolvent34.6
Fractional Distillation Troubleshooting Workflow

TroubleshootingWorkflow start Start Distillation problem Problem Encountered? start->problem slow_dist Slow or Stalled Distillation problem->slow_dist Yes poor_sep Poor Separation problem->poor_sep Yes temp_fluct Temperature Fluctuation problem->temp_fluct Yes degradation Product Degradation problem->degradation Yes azeotrope Suspected Azeotrope problem->azeotrope Yes end Successful Purification problem->end No check_heat Increase Heat / Improve Insulation / Check for Leaks slow_dist->check_heat Check check_rate Reduce Rate / Use More Efficient Column / Adjust Reflux poor_sep->check_rate Check check_boiling Ensure Stable Heating / Use Stirring / Check Thermometer Placement temp_fluct->check_boiling Check check_temp Reduce Temperature / Use Vacuum / Use Inert Atmosphere degradation->check_temp Check advanced_methods Azeotropic or Extractive Distillation / Chemical Treatment azeotrope->advanced_methods Consider check_heat->problem check_rate->problem check_boiling->problem check_temp->problem advanced_methods->problem

Caption: Troubleshooting workflow for fractional distillation.

Part 5: References

Sources

"safe handling and storage procedures for Methyl(2-methylbutan-2-yl)amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl(2-methylbutan-2-yl)amine

A Senior Application Scientist's Guide to Safe Handling and Storage

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of when working with this amine?

This amine should be treated as a hazardous substance with multiple risk factors. Based on data for closely related compounds, it is classified as a highly flammable liquid that can cause severe skin burns and eye damage.[1][2][3] Furthermore, it is considered harmful if swallowed, inhaled, or if it comes into contact with the skin.[2][3]

Table 1: Summary of Potential Hazards (based on 2-Methylbutylamine)

Hazard Class GHS Category Description
Flammable Liquids Category 2 Highly flammable liquid and vapor.[2][3]
Skin Corrosion/Irritation Category 1B/1C Causes severe skin burns and eye damage.[1][3]
Acute Toxicity (Oral) Category 4 Harmful if swallowed.[2][3]
Acute Toxicity (Dermal) Category 4 Harmful in contact with skin.[2][3]
Acute Toxicity (Inhalation) Category 4 Harmful if inhaled.[2][3]

| Serious Eye Damage | Category 1 | Causes serious eye damage.[1][4] |

Q2: What are the proper storage conditions for this chemical?

Proper storage is critical to maintain chemical stability and prevent hazardous situations like fires or accidental exposure.

  • Location : Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1][5][6][7]

  • Container : Keep the container tightly closed to prevent the escape of flammable vapors.[1][5][8] Containers should be carefully resealed and kept upright after use.[9]

  • Security : The storage area or cabinet should be locked to restrict access to authorized personnel only.[1][5]

  • Ignition Sources : The storage area must be free of heat, sparks, open flames, and any other potential ignition sources.[1][5][7] "No Smoking" policies must be strictly enforced.[1][7]

Q3: Which substances are incompatible with this amine and should not be stored nearby?

Co-storage with incompatible materials can lead to dangerous chemical reactions. Avoid storing this amine with the following:

  • Acids[1][6]

  • Strong oxidizing agents[1][6]

  • Acid anhydrides and acid chlorides[1][6]

  • Carbon dioxide (CO2)[1][6]

Troubleshooting and Experimental Guides

Scenario 1: Transferring the Amine for a Reaction

Issue: I need to dispense the amine from its primary container into my reaction vessel. What is the complete, safe workflow for this process?

Root Cause Analysis: The primary risks during transfer are inhalation of toxic vapors, skin/eye contact with the corrosive liquid, and ignition of flammable vapors from static discharge or other energy sources.

Step-by-Step Protocol:

  • Preparation : Before handling the chemical, ensure an eyewash station and safety shower are accessible and unobstructed.[1][8] Confirm that you have a chemical spill kit rated for flammable liquids readily available.

  • Personal Protective Equipment (PPE) : Don the appropriate PPE. This is non-negotiable.

    • Eye/Face Protection : Wear chemical safety goggles and a full-face shield.[1] The risk of severe, irreversible eye damage necessitates this dual protection.[4]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.[9][10]

    • Body Protection : A long-sleeved, flame-resistant lab coat and closed-toe shoes are mandatory.[1][4]

    • Respiratory Protection : All handling must occur inside a certified chemical fume hood to control vapor exposure.[8][11] If there's a risk of exceeding exposure limits, a NIOSH-approved respirator is required.[1][11]

  • Grounding and Bonding : To prevent static electricity buildup, which can ignite flammable vapors, it is crucial to ground and bond the storage container and receiving equipment during transfer.[1][6][8]

  • Dispensing : Use spark-proof tools for all operations.[1][6][8] Dispense the liquid slowly and carefully to minimize splashing.

  • Sealing and Cleaning : Immediately and tightly cap the source container. Decontaminate any surfaces that may have been exposed. Remove and properly dispose of contaminated gloves. Wash hands thoroughly with soap and water after the procedure is complete.[7]

Workflow: Safe Amine Transfer

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Transfer Phase Prep 1. Verify accessible safety shower & eyewash Kit 2. Locate flammable liquid spill kit Prep->Kit PPE 3. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Kit->PPE Ground 4. Ground & Bond Containers PPE->Ground Transfer 5. Use Spark-Proof Tools & Transfer Slowly Ground->Transfer Seal 6. Tightly Seal All Containers Transfer->Seal Clean 7. Decontaminate Area & Dispose of Gloves Seal->Clean Wash 8. Wash Hands Thoroughly Clean->Wash

Caption: Workflow for the safe transfer of flammable and corrosive amines.

Scenario 2: Accidental Spill

Issue: I've spilled a small amount of the amine inside the chemical fume hood. How do I respond?

Root Cause Analysis: A spill presents an immediate fire and exposure hazard. The correct response depends on the size and location of the spill. This guide addresses a minor spill that can be managed by trained lab personnel.[12] For any large spill, or any spill outside of a fume hood, evacuate the area and call emergency services immediately. [12][13]

Step-by-Step Spill Cleanup Protocol:

  • Alert & Isolate : Immediately alert personnel in the vicinity.[12][14] Restrict access to the affected area.

  • Ensure Safety : Check for and eliminate any nearby ignition sources.[7][12][14] Ensure the fume hood is operating correctly to ventilate vapors. Do not attempt to clean a spill without the proper PPE as described in Scenario 1.

  • Containment : Confine the spill to as small an area as possible using a spill sock or other non-combustible absorbent material.[13][15] Work from the outside of the spill inward.[13]

  • Absorption : Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[7][16][17] Do not use paper towels or other combustible materials , as this can increase the fire risk.[17]

  • Collection : Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, sealable container.[6][14]

  • Disposal : Label the container as hazardous waste, clearly identifying the contents.[13][14] Arrange for disposal through your institution's environmental health and safety (EHS) office.

  • Decontamination : Clean the spill area with a mild detergent and water solution, collecting all cleaning materials for disposal as hazardous waste.[14][15]

  • Restock : Replenish the spill kit supplies used during the cleanup.[13][14]

Diagram: Spill Response Decision Logic

cluster_eval Immediate Evaluation cluster_actions Response Actions Spill Spill Occurs q_size Is the spill large (e.g., >100 mL) OR outside a fume hood? Spill->q_size q_ppe Do you have the correct PPE and spill kit? q_size->q_ppe No evacuate MAJOR SPILL 1. Evacuate Area 2. Call Emergency Services (911) q_size->evacuate Yes q_ppe->evacuate No cleanup MINOR SPILL 1. Alert Colleagues 2. Don PPE 3. Contain & Absorb 4. Collect Waste 5. Decontaminate q_ppe->cleanup Yes

Caption: Decision tree for responding to a chemical spill.

References

  • Safety data sheet. (2023, March 24). CPAchem. [Link]

  • SAFETY DATA SHEET. (2016, September 19). Airgas. [Link]

  • SAFETY DATA SHEET. (2023, September 1). Fisher Scientific. [Link]

  • 2-Methyl-3-butyn-2-amine | CAS#:2978-58-7. (2025, August 24). Chemsrc. [Link]

  • FLOW CHART: Spill Response and Clean-Up. (2023, June 23). Office of Environmental Health and Safety (OEHS), Tulane University. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University Environmental Health & Safety. [Link]

  • Chemical Spill Cleanup Guidelines. Rowan University, Environmental Health & Safety. [Link]

  • Material Safety Data Sheet - 2-Methylbutane. Cole-Parmer. [Link]

  • Responding to a Minor Chemical Spill. (2023, August 16). University of California, Berkeley, Environment, Health & Safety. [Link]

  • Safety data sheet. BASF. [Link]

  • Safety Data Sheet: 2-Methylbutane. Carl ROTH. [Link]

  • 2-Methylbutylamine | C5H13N. PubChem, National Center for Biotechnology Information. [Link]

  • n-methylbutan-2-amine (7713-69-1). Chemchart. [Link]

  • Butanamine, 2-methyl-. NMPPDB. [Link]

  • 2-METHYLBUTAN-2-AMINE | CAS 594-39-8. Matrix Fine Chemicals. [Link]

  • 2-Butanamine, 2-methyl-. NIST WebBook. [Link]

Sources

"recrystallization techniques for Methyl(2-methylbutan-2-yl)amine salts"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of Methyl(2-methylbutan-2-yl)amine Salts

Safety & Compliance Warning

CRITICAL: Methyl(2-methylbutan-2-yl)amine (also known as N,t-amylmethylamine) is a structural isomer of 1,3-dimethylbutylamine (DMBA) and related to aliphatic amine stimulants.

  • Handling: Treat as a potential sympathomimetic agent. Use full PPE (gloves, goggles, respirator) and work exclusively in a fume hood.

  • Volatility: The free base is highly volatile. Salt formation is not just for purification but for stabilization and preventing inhalation exposure.

Strategic Overview: The "Lipophilic Amine" Challenge

The Core Problem: Methyl(2-methylbutan-2-yl)amine presents a specific challenge in crystallization: Steric Hindrance + Lipophilicity. The tert-amyl group (1,1-dimethylpropyl) creates a bulky, hydrophobic region. When you form a salt (e.g., Hydrochloride), you create a "Janus" molecule:

  • Ionic Head: Highly polar, wants to lattice with anions.

  • Lipophilic Tail: Bulky, greasy, resists packing into tight crystal lattices.

The Consequence: This molecule has a high tendency to "Oil Out" (Liquid-Liquid Phase Separation) rather than crystallize.[1][2][3] The lattice energy is weak, and the melting point of the salt may be depressed, often falling below the boiling point of the solvent.

Module 1: Salt Selection Strategy

Do not default to HCl if it fails. Use this decision matrix to select the correct counterion based on your downstream application.

Salt FormAnion SourceCrystallinity PotentialHygroscopicityBest For...
Hydrochloride HCl (gas or ether)ModerateHighGeneral intermediates; removal of neutral impurities.
Hydrobromide HBr (aq or AcOH)HighModerateCases where HCl oils out; HBr salts often have higher MPs.
Oxalate Oxalic AcidVery HighLowRecommended for storage. Forms rigid H-bond networks that stabilize the lattice.
Tartrate Tartaric AcidHighModerateResolution (if chiral variants exist) or increasing MW to stop sublimation.

Module 2: Solvent System Engineering

For this specific lipophilic amine, single-solvent systems rarely work. You require a Binary Solvent System (Solvent + Anti-Solvent).

The "Gold Standard" System: Ethanol / Diethyl Ether
  • Solvent (Good): Absolute Ethanol (EtOH). Dissolves the ionic head.

  • Anti-Solvent (Bad): Diethyl Ether (

    
    ) or MTBE. Solvates the lipophilic tail but rejects the salt.
    

Protocol 2.1: The Vapor Diffusion Method (Best for avoiding Oil) Use this when thermal recrystallization causes oiling out.

  • Dissolve: Dissolve crude salt in the minimum amount of warm absolute EtOH.

  • Filter: Perform a hot filtration to remove insoluble particulates.[1]

  • Transfer: Place the solution in a small vial (inner vessel).

  • Chamber: Place the open small vial inside a larger jar (outer vessel) containing

    
    .
    
  • Seal: Cap the outer jar tightly.

  • Wait: The ether vapors will slowly diffuse into the ethanol, lowering solubility gradually. This prevents the "shock" that causes oiling out.

  • Harvest: After 24-48 hours, high-quality prisms should form.

Module 3: Troubleshooting "Oiling Out"

User Question: "I cooled my solution and a yellow oil layer formed at the bottom. No crystals. What do I do?"

Root Cause: Supersaturation occurred too fast at a temperature above the salt's melting point (Oiling Out Limit).

The Rescue Protocol (Slurry Conversion): Do NOT throw away the oil. It is your product.

  • Reheat: Warm the mixture until the oil redissolves into a clear solution.

  • Adjust: Add a small amount (5-10% v/v) of the good solvent (e.g., EtOH).

  • Seed (Critical): Cool to room temperature. If oil forms, reheat. You must reach a temperature just above the oiling point. Add a "seed crystal" (if available) or scratch the glass.

  • Isothermal Stirring: Hold the temperature constant (do not cool further). Stir the mixture vigorously.

  • Mechanism: The mechanical energy + seeding forces the oil droplets to reorganize into a lattice. The oil will slowly turn into a solid suspension.

  • Slow Cool: Once solid is visible, then cool to 0°C.

Visual Workflow: The Rescue Logic

RecrystallizationRescue Start Problem: Product Oiled Out Reheat Step 1: Reheat to Clear Solution Start->Reheat CheckSolvent Check: Is Solvent Ratio Correct? Reheat->CheckSolvent AddPolar Action: Add 10% Polar Solvent (EtOH/MeOH) CheckSolvent->AddPolar Too much Anti-Solvent CoolSlow Step 2: Cool to T = (T_oil + 5°C) CheckSolvent->CoolSlow Ratio OK AddPolar->CoolSlow Seed Step 3: Add Seed Crystal / Scratch Glass CoolSlow->Seed Stir Step 4: Vigorous Stirring (Isothermal) Seed->Stir Result Result: Slurry Conversion (Oil -> Solid) Stir->Result Time + Energy

Figure 1: Decision pathway for rescuing a batch that has undergone liquid-liquid phase separation (oiling out).

Module 4: Analytical Validation (FAQ)

Q: How do I distinguish the salt from the free base?

  • A: 1H-NMR is definitive.

    • Free Base: The protons on the carbon adjacent to the nitrogen (

      
       and 
      
      
      
      ) will shift downfield (higher ppm) upon salt formation due to the deshielding effect of the positive charge on Nitrogen.
    • Stoichiometry: Integrate the counterion signal (if organic, like tartrate) vs. the alkyl group to confirm 1:1 stoichiometry.

Q: The melting point is broad (e.g., 145-152°C). Is it impure?

  • A: Not necessarily.

    • Hygroscopicity: Amine salts absorb water rapidly. A "wet" lattice depresses the melting point.

    • Protocol: Dry the sample in a vacuum oven at 40°C over

      
       for 4 hours before measuring MP. If the range tightens, it was just water.
      

Q: Can I use Acetone?

  • A: Avoid. Primary and secondary amines can react with acetone to form imines/enamines (Schiff bases), even as salts (in equilibrium). Stick to alcohols or esters (EtOAc).

References & Authority

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7] (2011).[4][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5][6][7] (The definitive guide on counterion selection for lipophilic bases).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on crystallization troubleshooting and "oiling out").

  • Mettler Toledo. Oiling Out in Crystallization. (Technical white paper on thermodynamics of liquid-liquid phase separation).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for amine salt formation and purification).

Sources

Validation & Comparative

A Comparative Guide to the Elemental Analysis of Methyl(2-methylbutan-2-yl)amine and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the elemental analysis data for Methyl(2-methylbutan-2-yl)amine, a secondary amine with growing interest in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data presentation to offer a framework for analytical characterization. We will explore the theoretical elemental composition, present a robust experimental protocol for its verification, and compare it with common structural isomers to underscore the technique's utility and critical limitations in modern chemical synthesis.

Introduction: The Analytical Imperative for Novel Amines

Methyl(2-methylbutan-2-yl)amine, a secondary amine featuring a sterically hindered tert-amyl group, represents a class of building blocks crucial for introducing specific structural motifs in medicinal chemistry and materials science. Like many amines, it can serve as a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] The precise confirmation of its elemental composition is the foundational step in its characterization, ensuring the integrity of subsequent research and development. Elemental analysis serves as the primary gatekeeper for verifying the empirical formula of a newly synthesized compound, a non-negotiable requirement for publication, patenting, and regulatory submission.

This guide will provide the theoretical elemental data for Methyl(2-methylbutan-2-yl)amine, place it in context by comparing it to other C₆H₁₅N isomers, and detail a self-validating experimental protocol for its empirical verification.

Theoretical Elemental Composition: A Case of Isomeric Ambiguity

The first step in any analytical characterization is to calculate the theoretical elemental composition from the molecular formula.[3] Methyl(2-methylbutan-2-yl)amine corresponds to the molecular formula C₆H₁₅N , with a molecular weight of 101.19 g/mol .

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (6 × 12.011 g/mol ) / 101.19 g/mol = 71.21%

  • Hydrogen (H): (15 × 1.008 g/mol ) / 101.19 g/mol = 14.94%

  • Nitrogen (N): (1 × 14.007 g/mol ) / 101.19 g/mol = 13.84%

A critical insight for any researcher is that elemental analysis alone cannot distinguish between structural isomers, as they share the same molecular formula. The following table compares the theoretical composition of our target compound with other common amines of the formula C₆H₁₅N, illustrating this fundamental limitation.

Compound NameStructure TypeMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen
Methyl(2-methylbutan-2-yl)amine Secondary, BranchedC₆H₁₅N101.1971.21%14.94%13.84%
n-HexylaminePrimary, LinearC₆H₁₅N101.1971.21%14.94%13.84%
DiisopropylamineSecondary, BranchedC₆H₁₅N101.1971.21%14.94%13.84%
TriethylamineTertiary, LinearC₆H₁₅N101.1971.21%14.94%13.84%

Table 1: Theoretical elemental composition of C₆H₁₅N isomers. The identical values highlight that elemental analysis confirms the empirical formula but cannot differentiate between structural isomers.

Experimental Verification: A Protocol for CHN Combustion Analysis

The most common method for determining the percentages of carbon, hydrogen, and nitrogen in an organic compound is automated CHN combustion analysis.[4] The protocol described below is a self-validating system, ensuring high-quality, trustworthy data when benchmarked against a known standard.

Principle of the Technique

The underlying principle is the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. This process quantitatively converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) and its oxides (NOₓ). The resulting gases are then separated and measured by a detector.

Experimental Workflow Diagram

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Processing Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Combustion Furnace (~950°C in pure O₂) Autosampler->Combustion Reduction 5. Reduction Tube (Copper) (Converts NOₓ to N₂) Combustion->Reduction Separation 6. Gas Separation (GC Column) Reduction->Separation Detection 7. Detection (Thermal Conductivity Detector) Separation->Detection Signal 8. Signal Integration Detection->Signal Calculation 9. Calculate %C, %H, %N (vs. Standard) Signal->Calculation Report 10. Final Report Calculation->Report

Caption: Workflow for automated CHN combustion elemental analysis.

Detailed Step-by-Step Protocol
  • Instrument Calibration:

    • Rationale: To ensure the accuracy of the detector response, the instrument must be calibrated. This is the cornerstone of a self-validating system.

    • Procedure: Analyze a certified standard of known composition, such as Acetanilide (C₈H₉NO; %C=71.09, %H=6.71, %N=10.36). The instrument software uses the detector response from the standard to create a calibration curve.

  • Sample Preparation:

    • Rationale: Accurate weighing is critical for an accurate final percentage. The sample must be homogeneous. Tin capsules are used as they facilitate complete, flash combustion upon entering the furnace.

    • Procedure:

      • a. On a microbalance, accurately weigh 1-3 mg of Methyl(2-methylbutan-2-yl)amine into a tin capsule. Due to its volatility, this should be done swiftly.

      • b. Crimp the capsule tightly to seal it, ensuring no sample loss.

      • c. Place the sealed capsule into the instrument's autosampler.

  • Automated Analysis:

    • Rationale: Automation ensures high reproducibility and throughput.

    • Procedure:

      • a. The autosampler drops the sample into the combustion furnace, which is maintained at approximately 950°C with a constant flow of pure oxygen.

      • b. The resulting gas mixture (CO₂, H₂O, N₂, NOₓ) flows through a reduction tube containing elemental copper, which quantitatively converts NOₓ to N₂.

      • c. The gases are separated using a gas chromatography (GC) column.

      • d. A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.

  • Data Interpretation:

    • Rationale: The final step is to compare the experimental results to the theoretical values. Most peer-reviewed chemistry journals require the experimental values to be within ±0.4% of the theoretical values to be considered evidence of purity and correct composition.[5]

    • Procedure:

      • a. The instrument software integrates the detector signals and, using the calibration file, calculates the mass percentages of C, H, and N in the sample.

      • b. Compare the experimental results with the theoretical values (71.21% C, 14.94% H, 13.84% N).

      • c. If the values are within ±0.4%, the elemental analysis supports the proposed molecular formula of C₆H₁₅N.

Beyond Elemental Analysis: The Necessity of Orthogonal Techniques

As demonstrated in Table 1, successful elemental analysis confirms that the compound has the empirical formula C₆H₁₅N. However, it provides no information about the connectivity of those atoms. For an unambiguous structural assignment of Methyl(2-methylbutan-2-yl)amine and to differentiate it from its isomers, a suite of spectroscopic techniques is mandatory.

  • Infrared (IR) Spectroscopy: This technique is invaluable for identifying key functional groups. As a secondary amine, Methyl(2-methylbutan-2-yl)amine is expected to show a single, moderate N-H stretching absorption in the 3300-3500 cm⁻¹ region.[6] This would immediately distinguish it from a primary amine (which would show two N-H peaks) and a tertiary amine (which would show no N-H peak in that region).[7]

  • Mass Spectrometry (MS): This provides the molecular weight of the compound, confirming the molecular formula rather than just the empirical formula. The compound should show a molecular ion peak corresponding to its molecular weight of 101.19.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise carbon-hydrogen framework. The unique set of chemical shifts, integrations, and coupling patterns for Methyl(2-methylbutan-2-yl)amine would provide a definitive "fingerprint" that distinguishes it from all other C₆H₁₅N isomers.

Conclusion

Elemental analysis is a fundamental and indispensable tool in chemical research, providing a robust, quantitative measure of a compound's elemental composition and purity. For Methyl(2-methylbutan-2-yl)amine, an experimental result of C: 71.21±0.4%, H: 14.94±0.4%, and N: 13.84±0.4% validates its empirical formula of C₆H₁₅N. However, this guide emphasizes the critical scientific insight that elemental analysis data cannot stand alone. Due to the existence of numerous structural isomers, its data must be integrated with spectroscopic evidence from IR, MS, and NMR to achieve an authoritative and unambiguous structural identification required for advanced research and drug development.

References

  • Matrix Fine Chemicals . 2-METHYLBUTAN-2-AMINE | CAS 594-39-8. [Link]

  • PubChem . N-Methyl-2-butanamine | C5H13N | CID 111026. [Link]

  • Spectroscopy Online . Structural analysis of amines. [Link]

  • YouTube . How many structural isomers of tertiary amines corresponding to molecular formula for C6H15N?. [Link]

  • NIST WebBook . 2-Butanamine, 2-methyl-. [Link]

  • PubChem . 2-Methylbutylamine | C5H13N | CID 7283. [Link]

  • Spectroscopy Online . Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Quora . What are the chemical tests done to identify primary and secondary tertiary amine?. [Link]

  • Exposome-Explorer . 2-Methylbutylamine (Compound). [Link]

  • NIST WebBook . 2-Butanamine, 2-methyl-. [Link]

  • National Institutes of Health (NIH) . An International Study Evaluating Elemental Analysis. [Link]

  • NMPPDB . Butanamine, 2-methyl-. [Link]

  • ACS Publications . Color Test for Selective Detection of Secondary Amines on Resin and in Solution. [Link]

  • National Institutes of Health (NIH) . Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. [Link]

  • OpenStax . 3.2 Determining Empirical and Molecular Formulas. [Link]

  • University of Illinois Urbana-Champaign . Stoichiometry: Elemental Analysis. [Link]

  • MDPI . An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]

  • CK-12 Foundation . How can I calculate the elemental composition?. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl(2-methylbutan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of Methyl(2-methylbutan-2-yl)amine, also known as N-methyl-tert-amylamine. As a secondary aliphatic amine, this compound presents a distinct hazard profile that necessitates rigorous adherence to safety protocols. This document is designed for researchers, scientists, and drug development professionals, offering actionable intelligence to ensure laboratory safety and regulatory compliance. Our approach moves beyond a simple checklist to explain the causality behind each step, fostering a culture of safety and scientific integrity.

Hazard Identification and Chemical Profile

Understanding the inherent risks of a chemical is the foundational step for its safe management. While specific toxicological data for Methyl(2-methylbutan-2-yl)amine is not extensively documented, its hazard profile can be reliably inferred from its chemical class—flammable, corrosive, and toxic aliphatic amines. It is imperative to treat it as a hazardous substance.

Aliphatic amines are organic compounds derived from ammonia and are recognized for their basicity, flammability, and corrosivity.[1] They can cause severe skin burns and eye damage, and inhalation may lead to respiratory irritation.[2][3]

Table 1: Representative Physical and Chemical Properties of Aliphatic Amines (Note: Data is based on closely related C5 aliphatic amines, such as 2-Methylbutylamine and tert-Amylamine, and should be used as a conservative estimate for Methyl(2-methylbutan-2-yl)amine.)

PropertyRepresentative ValueSource
Molecular Formula C₆H₁₅NN/A
Molecular Weight 101.19 g/mol N/A
Appearance Colorless to light yellow liquid[4]
Odor Ammoniacal, fish-like[5]
Classification Flammable Liquid, Corrosive[2][6]
Flash Point < 19 °C (Estimated)[7][8]
Incompatibilities Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide.[4][6][4][6]

The causality behind these properties dictates our handling procedures. The low flash point means that vapors can ignite at room temperature from a nearby spark or heat source, necessitating storage in a flammables cabinet and the use of spark-proof tools.[2][7] Its corrosive nature, stemming from its basicity, requires the use of robust personal protective equipment (PPE) to prevent severe chemical burns.[6]

Pre-Disposal: Safe Accumulation and Storage of Waste

Proper disposal begins the moment the chemical is designated as waste. The primary objective during this phase is to prevent hazardous reactions, environmental release, and personnel exposure.

Waste Segregation

The cardinal rule of chemical waste management is to never mix different waste streams.[9] Mixing Methyl(2-methylbutan-2-yl)amine waste with incompatible substances, particularly acids, can result in a violent exothermic reaction.[4]

dot

WasteSegregation Diagram 1: Waste Segregation Workflow cluster_lab Laboratory Point of Generation cluster_saa Satellite Accumulation Area (SAA) WasteGen Waste Generated (e.g., reaction quench, contaminated solvent) WasteContainer Designated Waste Container: 'Flammable, Corrosive, Organic, Amine Waste' WasteGen->WasteContainer Transfer using compatible equipment IncompatibleWaste Separate Container: 'Acid Waste' OxidizerWaste Separate Container: 'Oxidizer Waste'

Caption: Waste segregation at the point of generation.

Container Selection and Labeling

Waste must be collected in a container that is in good condition, compatible with the chemical, and can be securely sealed.[9] For aliphatic amines, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be capped at all times except when waste is being added.[9]

Labeling is a critical safety control. The label must clearly state the words "HAZARDOUS WASTE " and list all chemical constituents by name with their approximate percentages.[9] The label should also prominently display the relevant hazard pictograms (e.g., flammable, corrosive).

Disposal Pathways: A Decision Framework

The disposal of Methyl(2-methylbutan-2-yl)amine must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1] Amines can be harmful to aquatic life and disrupt ecosystems.

The only acceptable disposal method for a research laboratory is through a licensed hazardous waste disposal company.[1] These companies are equipped to handle and transport hazardous materials and will typically dispose of flammable organic amines via high-temperature incineration.

Some sources may discuss chemical neutralization as a treatment method for amines, where an acid is used to form a salt.[11][12] However, this process can be hazardous due to heat generation and potential side reactions. For laboratory-scale waste, neutralization is not recommended as a primary disposal method. It creates a new waste stream and introduces unnecessary risk. This task should be left to the professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

dot

DisposalDecision Diagram 2: Disposal Decision Workflow Start Methyl(2-methylbutan-2-yl)amine Waste Generated CheckVolume Is waste in a properly labeled & sealed container? Start->CheckVolume Path_Contractor Arrange for pickup by a licensed hazardous waste contractor. CheckVolume->Path_Contractor  Yes   Path_Fix Securely cap and label container according to protocol. CheckVolume->Path_Fix  No   End Disposal Complete Path_Contractor->End Path_Fix->CheckVolume

Caption: Simplified decision-making for final disposal.

Standard Operating Procedures (SOPs)

SOP 1: Preparing Waste for Collection

This protocol outlines the steps for accumulating waste and preparing it for removal by a certified disposal vendor.

Personnel Protective Equipment (PPE) Required:

  • Safety Goggles (chemical splash-proof)

  • Face Shield

  • Lab Coat

  • Appropriate Chemical-Resistant Gloves (e.g., nitrile or neoprene)

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Identify a designated area in the lab, near the point of generation, for waste accumulation. This area must be under the control of the laboratory personnel.[9]

  • Select a Compatible Container: Obtain a clean, empty waste container made of glass or HDPE. Ensure it has a secure, leak-proof cap.

  • Pre-Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label. Fill in the generator's name, lab location, and the chemical name: "Methyl(2-methylbutan-2-yl)amine Waste."

  • Transfer Waste: In a well-ventilated chemical fume hood, carefully pour the amine waste into the container using a funnel. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure and Clean: Tightly cap the container immediately after adding waste. Wipe the exterior of the container with a damp cloth to remove any residue.

  • Store Safely: Place the sealed container in the designated SAA. Ensure it is segregated from incompatible materials like acids.[4]

  • Request Pickup: Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[9]

SOP 2: Emergency Spill Response

This protocol provides steps for managing a small-scale spill (less than 200 mL) within a laboratory setting. For larger spills, evacuate the area and contact emergency services.

Spill Kit Materials Required:

  • Inert Absorbent Material (e.g., sand, vermiculite, or commercial sorbent pads)

  • Acid Binder/Neutralizer (for amines)

  • Two Sealable Waste Bags

  • Spark-Proof Scoop or Tongs

  • Full PPE (including respiratory protection if necessary)

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Control Vapors and Ignition Sources: Ensure the spill occurs in a well-ventilated area or fume hood. Remove all nearby ignition sources.[4][7]

  • Contain the Spill: Create a dike around the spill using absorbent material to prevent it from spreading.[14]

  • Absorb the Liquid: Gently cover and absorb the spilled liquid with an inert absorbent material.[4] Do not use combustible materials like paper towels.

  • Collect the Waste: Using spark-proof tools, carefully scoop the contaminated absorbent material and place it into a designated hazardous waste bag or container.[2]

  • Decontaminate the Surface: Wipe the spill area with a suitable decontamination solution (consult your institution's EHS guidelines), then with soap and water.

  • Package and Label Waste: Seal the waste container. Label it clearly as "Spill Debris containing Methyl(2-methylbutan-2-yl)amine" and manage it as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of size.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a safer research environment and ensure that hazardous chemical waste is managed in a responsible and compliant manner.

References

  • Amine Disposal For Businesses. Collect and Recycle. Accessed February 15, 2026. [Link]

  • 2-Methyl-3-butyn-2-amine | CAS#:2978-58-7. Chemsrc. August 24, 2025. [Link]

  • Safety data sheet - 2-Methyl-2-butanol. CPAchem. March 24, 2023. [Link]

  • Aliphatic Amines Group - information sheet. Canada.ca. March 5, 2021. [Link]

  • N-Methyl-2-butanamine | CAS#:7713-69-1. Chemsrc. August 25, 2025. [Link]

  • SAFETY DATA SHEET - 2-Methylbutan-2-ol. Fisher Scientific. April 21, 2014. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Accessed February 15, 2026. [Link]

  • N-Methylbutan-2-amine. ChemBK. April 9, 2024. [Link]

  • 2-METHYLBUTAN-2-AMINE | CAS 594-39-8. Matrix Fine Chemicals. Accessed February 15, 2026. [Link]

  • 2-Methylbutylamine | C5H13N. PubChem. Accessed February 15, 2026. [Link]

  • ANCAMINE 2904 Safety Data Sheet. Air Products and Chemicals, Inc. March 17, 2015. [Link]

  • SAFETY DATA SHEET - 2-Methyl-2-Butene. Airgas. September 19, 2016. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety. Accessed February 15, 2026. [Link]

  • Neutralizing Amine | Refinery Chemicals. Chemtex Speciality Limited. Accessed February 15, 2026. [Link]

  • Neutralizing Amine. EIEPD. Accessed February 15, 2026. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. Accessed February 15, 2026. [Link]

  • Safety Data Sheet: 2-Methylbutane. Carl ROTH. Accessed February 15, 2026. [Link]

  • How to neutralize ammonia for disposal. Quora. August 1, 2022. [Link]

  • Neutralizing Amine. CHIMIART. Accessed February 15, 2026. [Link]

  • Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. December 31, 2019. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). May 30, 2025. [Link]

Sources

Personal protective equipment for handling Methyl(2-methylbutan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl(2-methylbutan-2-yl)amine is a hindered secondary aliphatic amine. Unlike simple primary amines, the bulky tert-amyl group adjacent to the nitrogen creates significant steric hindrance, which influences its nucleophilicity and handling properties. However, its hazard profile remains consistent with volatile, low-molecular-weight amines: Highly Flammable and Corrosive .

This guide prioritizes autonomy and self-validating safety systems . Do not rely on "standard" lab protocols; this chemical requires specific barrier protection due to its ability to cause rapid, irreversible eye and skin damage.

Physicochemical Hazard Profile
PropertyValue (Est./Lit.)Operational Implication
Physical State Colorless LiquidHigh mobility; spreads rapidly in spills.
Flash Point < 23°C (Expected < 0°C)Class IB Flammable . Vapors can travel to ignition sources.
Boiling Point ~80–90°CVolatile. Significant vapor generation at room temp.
pH > 12 (Strong Base)Corrosive . Causes chemical burns immediately upon contact.
Odor Fishy / Ammonia-likeOlfactory fatigue may occur; do not rely on smell for detection.
Personal Protective Equipment (PPE) Matrix

Rationale: Aliphatic amines are known to degrade standard nitrile rubber over time. The "Double Nitrile" rule is insufficient for direct handling or immersion of this compound.

Hand Protection Protocol
Contact TypePrimary BarrierSecondary BarrierMax Wear Time
Splash Risk (Transfer/Setup)Silver Shield® / 4H® (Laminate) Nitrile (Outer layer for grip)Re-use until soiled
Incidental (Closed Systems)Double Nitrile (min 5 mil each)N/AChange immediately if splashed
Forbidden Latex, Vinyl, Thin Nitrile (<4 mil)N/A0 Minutes (Instant permeation)

Critical Note: Laminate gloves (Silver Shield) are chemically resistant but offer poor dexterity. Wear a tight-fitting Nitrile glove over the laminate glove to restore grip and tactile sensitivity.

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (unvented) are mandatory. A Face Shield (8-inch minimum) is required when pouring volumes > 50 mL to protect the neck and face from projectile splashes.

  • Respiratory: Work must be performed in a certified Chemical Fume Hood . If working outside a hood (e.g., maintenance), a Full-Face Respirator with Organic Vapor/Amine (OV/AM) cartridges is required.

  • Body: Flame-Resistant (FR) Lab Coat. For transfer of > 1 Liter, use a Tychem® apron to prevent soak-through to clothing.

Operational Handling Workflow

This workflow uses a "Gatekeeper" logic—you cannot proceed to the next step without validating the previous one.

HandlingWorkflow Start START: Chemical Retrieval CheckPPE GATE 1: PPE Check (Laminate Liners + Goggles?) Start->CheckPPE CheckPPE->Start Failed (Stop) FumeHood GATE 2: Engineering Control (Hood Sash < 18 inches?) CheckPPE->FumeHood Passed FumeHood->Start Alarm Active Transfer Action: Transfer/Dispense (Ground & Bond Containers) FumeHood->Transfer Airflow Verified Reaction Action: Reaction Setup (Inert Atmosphere - N2/Ar) Transfer->Reaction Waste End: Waste Segregation (No Acids!) Reaction->Waste

Figure 1: Operational "Gatekeeper" workflow ensuring safety prerequisites are met before chemical exposure.

Step-by-Step Protocol

1. Preparation (The "Cold" Phase)

  • Inerting: Amines oxidize and absorb CO2 from the air (forming carbamates). Ensure the receiving vessel is dry and purged with Nitrogen or Argon.

  • Grounding: If transferring more than 500 mL, attach a ground wire to the metal drum/canister to prevent static discharge, as the flash point is likely below room temperature.

2. Dispensing

  • Syringe Technique: For volumes < 20 mL, use a glass syringe with a long needle. Avoid plastic syringes (polycarbonate) which may degrade or swell.

  • Cannula Transfer: For volumes > 20 mL, use positive pressure (inert gas) cannula transfer. Do not pour from an open mouth vessel if avoidable; this minimizes vapor release.

3. Quenching & Cleanup

  • Acid Trap: If the reaction releases amine vapors, vent through a dilute HCl scrubber (trap).

  • Spill Management:

    • Small Spill: Absorb with Vermiculite or Dry Sand .

    • Prohibited: Do NOT use paper towels or sawdust. The amine is flammable and alkaline; mixing with cellulose creates a high-surface-area fire hazard.

Emergency Response & Decontamination

Scenario A: Skin Exposure

  • Immediate Action: Move to safety shower. Do not hesitate.

  • Removal: Remove contaminated clothing while under the shower.

  • Duration: Flush for a minimum of 15 minutes . Amines penetrate skin rapidly; superficial rinsing is insufficient.

  • Medical: Seek evaluation. Amine burns can have a delayed onset of necrosis.

Scenario B: Eye Contact

  • Action: Force eyelids open under the eyewash station.

  • Duration: Flush for 15 minutes .

  • Follow-up: Do not apply neutralizing agents (acids) to the eye. Transport to ER immediately.

Waste Disposal Logistics

Proper disposal prevents "lab pack" explosions.

Waste StreamClassificationProtocol
Liquid Waste Organic Alkaline Segregate into a dedicated "Basic Organic" container. NEVER mix with "Acidic Organic" waste (Risk of violent exotherm/geyser).
Solid Waste Haz-Mat Debris Contaminated gloves/wipes go into a sealed hazardous waste bag, not regular trash.
Empty Containers Triple Rinse Rinse 3x with Acetone. Collect rinsate as hazardous waste. Deface label and discard cap separately.
References
  • AChemBlock. (2024). Safety Data Sheet: N,2-dimethylbutan-2-amine (CAS 2978-64-5).[1][2][3][4] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: tert-Amylamine (CAS 594-39-8) [Structural Analog]. Retrieved from

  • PubChem. (2024). Compound Summary: N,2-dimethylbutan-2-amine.[1][3] National Library of Medicine. Retrieved from

  • Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.